2-Isobutyl-3-methoxypyrazine-d9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
175.28 g/mol |
IUPAC Name |
2-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-3-methoxypyrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3/i1D3,2D3,6D2,7D |
InChI Key |
UXFSPRAGHGMRSQ-MLFDDPCISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C1=NC=CN=C1OC |
Canonical SMILES |
CC(C)CC1=NC=CN=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Structure of 2-Isobutyl-3-methoxypyrazine-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-isobutyl-3-methoxypyrazine-d9. It details the analytical techniques, experimental protocols, and spectroscopic data essential for the characterization of this deuterated compound. While specific experimental data for the d9 variant is not widely published, this guide synthesizes information from its non-deuterated counterpart and related deuterated analogues to present a robust methodology for its structural confirmation.
Chemical Structure and Properties
This compound is the deuterated isotopologue of 2-isobutyl-3-methoxypyrazine, a well-known aroma compound found in various foods and beverages, most notably bell peppers and some wines.[1] The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of its non-deuterated form in complex matrices.
Molecular Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-d3-3-(2-methyl-d6-propyl)pyrazine | - |
| Molecular Formula | C₉H₅D₉N₂O | [2] |
| Molecular Weight | 175.29 g/mol | [2] |
| CAS Number | Not available | - |
| Appearance | Colorless to pale yellow liquid | [3] |
Proposed Synthesis Pathway
A plausible synthetic route for this compound involves a multi-step process starting from commercially available deuterated precursors. The following workflow is based on established methods for the synthesis of pyrazine (B50134) derivatives and their deuterated analogues.
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of the deuterated compound. When coupled with gas chromatography (GC-MS), it also provides information on the purity of the synthesized product.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Non-deuterated (C₉H₁₄N₂O) | Deuterated (C₉H₅D₉N₂O) | Expected Observation |
| Molecular Ion [M]⁺ | m/z 166 | m/z 175 | A shift of +9 Da confirms the incorporation of nine deuterium atoms. |
| Major Fragment 1 | m/z 151 ([M-CH₃]⁺) | m/z 154 ([M-CD₃]⁺) | Loss of a deuterated methyl group from the isobutyl moiety. |
| Major Fragment 2 | m/z 124 ([M-C₃H₆]⁺) | m/z 130 ([M-C₃D₆]⁺) | McLafferty rearrangement leading to the loss of deuterated propene. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the d9 variant, ¹H NMR is used to confirm the absence of protons in the isobutyl and methoxy (B1213986) groups, while ¹³C NMR confirms the carbon skeleton.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Assignment | Non-deuterated (δ, ppm) | Deuterated (δ, ppm) | Expected Observation |
| H-5 | ~7.95 (d) | ~7.95 (d) | Signal remains, coupling may simplify. |
| H-6 | ~7.90 (d) | ~7.90 (d) | Signal remains, coupling may simplify. |
| O-CH₃ | ~3.95 (s) | Absent | Disappearance of the methoxy proton signal. |
| CH₂ | ~2.65 (d) | Absent | Disappearance of the methylene (B1212753) proton signal. |
| CH | ~2.05 (m) | Absent | Disappearance of the methine proton signal. |
| (CH₃)₂ | ~0.95 (d) | Absent | Disappearance of the methyl proton signals. |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Non-deuterated (δ, ppm) | Deuterated (δ, ppm) | Expected Observation |
| C-2 | ~160 | ~160 | No significant shift. |
| C-3 | ~150 | ~150 | No significant shift. |
| C-5 | ~142 | ~142 | No significant shift. |
| C-6 | ~140 | ~140 | No significant shift. |
| O-CH₃ | ~52 | ~51.5 | Signal will appear as a multiplet due to C-D coupling and may have a slight upfield shift. |
| CH₂ | ~42 | ~41.5 | Signal will appear as a multiplet due to C-D coupling and may have a slight upfield shift. |
| CH | ~29 | ~28.5 | Signal will appear as a multiplet due to C-D coupling and may have a slight upfield shift. |
| (CH₃)₂ | ~22 | ~21.5 | Signal will appear as a multiplet due to C-D coupling and may have a slight upfield shift. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz proton frequency).
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, multiplicities, and the absence of specific signals to confirm the deuteration pattern and the overall structure.
Conclusion
The structural elucidation of this compound is a critical step in its validation for use as an internal standard and in other research applications. Through a combination of mass spectrometry and NMR spectroscopy, the successful incorporation of nine deuterium atoms and the integrity of the molecular structure can be confidently confirmed. The experimental protocols and predicted data presented in this guide provide a comprehensive framework for researchers and scientists involved in the synthesis and analysis of this and similar deuterated compounds.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-3-methoxypyrazine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Isobutyl-3-methoxypyrazine-d9, a deuterated isotopologue of the potent aroma compound 2-isobutyl-3-methoxypyrazine. This labeled compound is a valuable tool for a variety of research applications, including as an internal standard in quantitative mass spectrometry-based analyses for flavor, fragrance, and metabolic studies. This document outlines the synthetic pathway, experimental protocols, and analytical characterization of this molecule.
Overview of 2-Isobutyl-3-methoxypyrazine
2-Isobutyl-3-methoxypyrazine is a naturally occurring compound that is a key aroma constituent in bell peppers, grapes, and some wines.[1] Its potent, characteristic green and vegetative scent makes it a significant molecule in the flavor and fragrance industry. The deuterated form, this compound, serves as an ideal internal standard for analytical quantification due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass difference.
Synthesis of this compound
The synthesis of this compound is based on established methods for the preparation of 2-alkoxy-3-alkylpyrazines. The primary synthetic route involves the condensation of a deuterated α-amino acid amide with glyoxal (B1671930), followed by methylation with a deuterated methylating agent. To achieve the d9 isotopic labeling, perdeuterated L-leucinamide (L-leucinamide-d10) and deuterated iodomethane (B122720) (iodomethane-d3) are proposed as the key starting materials.
Synthetic Pathway
The overall synthetic scheme can be visualized as a two-step process:
-
Condensation: Reaction of L-leucinamide-d10 with glyoxal to form 2-isobutyl-d9-3-hydroxypyrazine.
-
Methylation: O-methylation of the hydroxypyrazine intermediate using iodomethane-d3 (B117434) to yield the final product, this compound.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of this compound. These are based on literature precedents for similar non-deuterated and deuterated pyrazine syntheses.
Step 1: Synthesis of 2-Isobutyl-d9-3-hydroxypyrazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-leucinamide-d10 (1.0 eq) in a suitable solvent such as a mixture of isopropanol (B130326) and water.
-
Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-isobutyl-d9-3-hydroxypyrazine.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-isobutyl-d9-3-hydroxypyrazine (1.0 eq) in a dry, polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Base Addition: Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Methylation: Add iodomethane-d3 (CD3I, 1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of the final product.
Expected Analytical Data
The following tables summarize the expected and comparative analytical data for the non-deuterated and deuterated 2-isobutyl-3-methoxypyrazine.
Table 1: Physicochemical Properties
| Property | 2-Isobutyl-3-methoxypyrazine | This compound |
| Molecular Formula | C₉H₁₄N₂O | C₉H₅D₉N₂O |
| Molecular Weight | 166.22 g/mol | 175.28 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor | Green bell pepper, earthy | Green bell pepper, earthy |
Table 2: Mass Spectrometry Data (Electron Ionization)
| m/z | Non-Deuterated Fragment | Expected m/z for -d9 | Deuterated Fragment |
| 166 | [M]⁺ | 175 | [M]⁺ |
| 151 | [M - CH₃]⁺ | 157 | [M - CD₃]⁺ |
| 124 | [M - C₃H₆]⁺ | 130 | [M - C₃D₆]⁺ |
Table 3: ¹H NMR Spectroscopy Data
Due to the extensive deuteration in the d9 isotopologue, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the isobutyl and methoxy (B1213986) protons. The two protons on the pyrazine ring should remain visible.
Experimental Protocols for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
¹H NMR: Standard proton NMR experiment to confirm the absence of signals in the isobutyl and methoxy regions and the presence of the pyrazine ring protons.
-
¹³C NMR: Standard carbon NMR to confirm the carbon skeleton.
-
²H NMR: Deuterium (B1214612) NMR to confirm the positions of deuterium incorporation.
Conclusion
The synthesis and characterization of this compound provide a critical analytical tool for researchers in various fields. The proposed synthetic route offers a reliable method for obtaining this isotopically labeled standard. Rigorous characterization using GC-MS and NMR is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for high-precision quantitative applications.
References
Isotopic Purity of 2-Isobutyl-3-methoxypyrazine-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2-Isobutyl-3-methoxypyrazine-d9, a deuterated analog of the potent aroma compound 2-Isobutyl-3-methoxypyrazine. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or in metabolic studies.
Introduction
This compound is a synthetic compound where nine hydrogen atoms in the isobutyl and methoxy (B1213986) groups of 2-Isobutyl-3-methoxypyrazine have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantification of the parent compound in various matrices by mass spectrometry. The accuracy of such quantitative methods relies heavily on the isotopic purity of the deuterated standard. This guide outlines the analytical methodologies used to determine this purity and presents typical data.
Data Presentation: Isotopic Purity Analysis
The isotopic purity of this compound is determined by assessing the relative abundance of different isotopologues. The primary analytical technique for this determination is high-resolution mass spectrometry (HRMS), which can distinguish between the desired deuterated species and any residual, partially deuterated, or non-deuterated molecules.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Description | Relative Abundance (%) |
| d9 | Fully deuterated species | > 98% |
| d8 | Species with one less deuterium | < 2% |
| d7 | Species with two less deuterium | < 0.5% |
| d0 | Non-deuterated species | < 0.01% |
Note: These values are representative and may vary between different synthetic batches. Always refer to the Certificate of Analysis for specific lot data.
Experimental Protocols
The determination of isotopic purity involves a meticulous experimental workflow, from sample preparation to data analysis. The following is a detailed protocol based on established methods for the analysis of deuterated compounds.[1][2]
Objective: To determine the isotopic purity of a given sample of this compound.
Materials:
-
This compound sample
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL in a mixture of methanol and water (50:50, v/v) with 0.1% formic acid.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of the analyte as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Resolution: > 70,000 FWHM.
-
Scan Range: m/z 150-200.
-
Data Acquisition: Full scan mode.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the ion corresponding to the protonated molecule of the fully deuterated species ([M+H]+ for C9H5D9N2O).
-
Identify and integrate the peak areas for the ions corresponding to the d8, d7, and d0 isotopologues.
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all identified isotopologues.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Isobutyl-3-methoxypyrazine-d9 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Isobutyl-3-methoxypyrazine-d9 in solution. While specific quantitative data on the degradation kinetics of the deuterated form is not extensively available in public literature, this guide synthesizes information on the stability of the non-deuterated analogue, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), and outlines a robust experimental protocol for assessing the stability of the deuterated compound based on established principles for related molecules and international guidelines. This compound, a deuterated isotopologue of a potent aroma compound found in various foods and beverages, is crucial as an internal standard in quantitative analytical methods.[1] Its stability in solution is paramount for ensuring the accuracy and reliability of such assays.
General Stability Profile
2-Isobutyl-3-methoxypyrazine is generally considered to be a chemically stable compound in most media.[2] Anecdotal evidence from oenological studies suggests that its concentration in wine remains largely unchanged even after three years of bottle aging in dark cellar conditions, indicating a high degree of chemical stability under typical storage conditions. However, a systematic evaluation of its stability under various stress conditions is essential for its application as a reliable standard in research and drug development. Factors such as pH, temperature, and light exposure can influence the degradation of pyrazine (B50134) compounds.
Quantitative Stability Data
A comprehensive search of scientific literature did not yield specific quantitative data on the degradation kinetics (e.g., rate constants, half-life) of this compound in various solutions. The following table is presented as a template for organizing and presenting such data once it is generated through experimental studies as outlined in the protocol below.
| Condition | Solvent System | Concentration (µg/mL) | Parameter Measured | Result |
| pH | ||||
| pH 2 (Acidic) | Buffer | 10 | % Recovery after X days at Y °C | Data to be generated |
| pH 7 (Neutral) | Buffer | 10 | % Recovery after X days at Y °C | Data to be generated |
| pH 10 (Alkaline) | Buffer | 10 | % Recovery after X days at Y °C | Data to be generated |
| Temperature | ||||
| 4°C | Methanol | 10 | % Recovery after X months | Data to be generated |
| 25°C / 60% RH | Methanol | 10 | % Recovery after X months | Data to be generated |
| 40°C / 75% RH | Methanol | 10 | % Recovery after X months | Data to be generated |
| Photostability | ||||
| Exposed to Light | Methanol | 10 | % Recovery after X hours | Data to be generated |
| Protected from Light | Methanol | 10 | % Recovery after X hours | Data to be generated |
Experimental Protocol for Stability Assessment
The following is a detailed, representative protocol for conducting a stability-indicating study of this compound in solution. This protocol is adapted from methodologies used for the stability testing of a structurally related pyrazine compound, pyrazinamide, and is in accordance with the principles outlined in the ICH guidelines for stability testing.[3][4][5][6]
1. Objective: To evaluate the stability of this compound in solution under various stress conditions, including acidic, alkaline, neutral, oxidative, thermal, and photolytic stress, and to develop a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Reagent grade water (e.g., Milli-Q)
-
Buffers of various pH (e.g., phosphate, citrate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector
-
A suitable HPLC column (e.g., C18)
-
pH meter
-
Calibrated oven
-
Photostability chamber
4. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
5. Stress Testing Conditions (Forced Degradation):
-
Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.
-
Neutral Hydrolysis: Mix the working solution with an equal volume of reagent grade water. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid reference standard and the working solution to dry heat at a high temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
6. Analytical Method:
-
A stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products should be developed and validated.
-
Mobile Phase: A gradient or isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and a buffer solution.
-
Column: A C18 reversed-phase column is often suitable.
-
Detection: UV detection at an appropriate wavelength or MS detection for higher specificity and sensitivity.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
7. Sample Analysis:
-
At each time point of the stability study, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted to the appropriate concentration for analysis.
-
The samples are then analyzed using the validated stability-indicating HPLC method.
8. Data Evaluation:
-
The percentage of intact this compound remaining is calculated at each time point.
-
The formation of any degradation products is monitored.
-
Degradation kinetics can be determined by plotting the concentration of the remaining compound against time.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the stability testing workflow for this compound.
Caption: Workflow for the stability assessment of this compound.
Conclusion
Ensuring the stability of this compound in solution is critical for its use as an internal standard in quantitative studies. While the non-deuterated form is known to be generally stable, a rigorous experimental evaluation under controlled stress conditions is necessary to fully characterize the stability of the deuterated analogue. The experimental protocol provided in this guide offers a comprehensive framework for researchers and drug development professionals to conduct such stability studies, thereby ensuring the integrity and reliability of their analytical data. The generation of quantitative stability data for this compound will be a valuable contribution to the scientific community.
References
2-Isobutyl-3-methoxypyrazine-d9 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isobutyl-3-methoxypyrazine-d9, a deuterated analog of the potent aroma compound 2-Isobutyl-3-methoxypyrazine. This document details its chemical properties, analytical specifications, and the methodologies used for its characterization, making it a valuable resource for researchers in the fields of flavor chemistry, analytical chemistry, and metabolic studies.
Certificate of Analysis (Representative)
The following table summarizes the typical product specifications for this compound.
| Parameter | Specification |
| Chemical Name | 2-Isobutyl-d9-3-methoxypyrazine |
| CAS Number | Not available; 24683-00-9 (non-deuterated) |
| Molecular Formula | C₉H₅D₉N₂O |
| Molecular Weight | 175.3 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC-MS) | ≥98% |
| Isotopic Enrichment (d9) | ≥98% |
| Chemical Identity | Conforms to structure by ¹H-NMR, ¹³C-NMR, and MS |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) |
| Storage | Store at 2-8°C, protected from light |
Physicochemical Properties
| Property | Value |
| Boiling Point | Not available; ~80°C (non-deuterated)[1] |
| Density | ~1.0 g/mL (non-deuterated)[1][2] |
| Refractive Index | ~1.49 (non-deuterated)[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Analysis
Objective: To determine the chemical purity and isotopic enrichment of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Purity is determined by the peak area percentage of the main component relative to all other peaks in the chromatogram.
-
Isotopic enrichment is confirmed by analyzing the mass spectrum of the main peak. The molecular ion peak should correspond to the deuterated mass, and the fragmentation pattern should be consistent with the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
-
Solvent: Chloroform-d (CDCl₃).
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
-
¹H-NMR Spectroscopy:
-
Acquire the spectrum to confirm the absence of signals corresponding to the isobutyl protons, which are replaced by deuterium.
-
Observe the signal for the methoxy (B1213986) group and the aromatic protons on the pyrazine (B50134) ring.
-
-
¹³C-NMR Spectroscopy:
-
Acquire the spectrum to identify all carbon atoms in the molecule. The signals for the deuterated carbons will be significantly attenuated or absent.
-
-
Data Analysis:
-
Compare the obtained spectra with the expected chemical shifts and coupling patterns for the non-deuterated analog to confirm the structural integrity and the location of deuteration.
-
Analytical Workflow
The following diagram illustrates the typical workflow for the quality control analysis of this compound.
Caption: Quality control workflow for this compound.
Application in Research
2-Isobutyl-3-methoxypyrazine is a well-known potent aroma compound found in various foods and beverages, such as bell peppers and Sauvignon blanc wines.[3][4] The deuterated analog, this compound, serves as an excellent internal standard for quantitative analysis in complex matrices using isotope dilution mass spectrometry.[3][5] This is crucial for accurate quantification in food science, enology, and environmental analysis.
Synthesis Pathway Overview
The synthesis of deuterated 2-Isobutyl-3-methoxypyrazine typically involves the use of deuterated starting materials. A general synthetic approach is outlined below.
References
- 1. 2-异丁基-3-甲氧基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 24683-00-9 CAS MSDS (2-Methoxy-3-isobutyl pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. medchemexpress.com [medchemexpress.com]
The Natural Genesis of a Potent Aroma: A Technical Guide to the Discovery of 2-Isobutyl-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a potent, naturally occurring aromatic compound. We will delve into its initial identification in nature, the analytical methodologies employed for its detection and quantification, and the elucidation of its biosynthetic pathway. This document is designed to serve as a comprehensive resource, presenting quantitative data in accessible formats and detailing the experimental protocols that have been pivotal in understanding this influential molecule.
Introduction: The "Bell Pepper" Aroma
2-Isobutyl-3-methoxypyrazine (IBMP) is a volatile organic compound renowned for its distinctive and potent "green" or "bell pepper" aroma.[1] Its presence, even at trace concentrations, can significantly impact the sensory profile of various foods and beverages.[2] Initially identified as a key character impact compound in bell peppers (Capsicum annuum), its discovery has since extended to other natural sources, most notably wine grapes, where it contributes to the varietal character of cultivars such as Sauvignon blanc and Cabernet Sauvignon.[1][2][3] The extremely low odor threshold of IBMP makes it a subject of great interest in flavor chemistry, agriculture, and oenology.[2]
Initial Discovery and Natural Occurrence
The first identification of 2-isobutyl-3-methoxypyrazine as a potent odorant from a natural source was in bell peppers.[2] Subsequent research has confirmed its presence in a variety of other plants and even some insects, where it can act as a pheromone.[2][4]
Table 1: Natural Sources and Reported Concentrations of 2-Isobutyl-3-methoxypyrazine
| Natural Source | Typical Concentration Range | Reference(s) |
| Bell Pepper (Capsicum annuum) | 15 - 125 ng/mL (during ripening) | [5] |
| Wine Grapes (Vitis vinifera) | Undetectable to >30 ng/L | [5][6] |
| Sauvignon blanc Wine | ~35 ng/L | [2] |
| Cabernet Sauvignon & Merlot Wines | 12 - 27 ng/L | [7] |
| Peas | Prevalent methoxypyrazine | [8] |
| Coffee | Present in scent | [9] |
| Ladybugs (Harmonia axyridis) | Functions as a pheromone | [6] |
Sensory Properties
IBMP is characterized by an exceptionally low sensory detection threshold, meaning it can be perceived by the human nose at very minute concentrations. This high odor intensity is a defining feature of the compound.
Table 2: Sensory Threshold of 2-Isobutyl-3-methoxypyrazine
| Medium | Olfactory Threshold | Reference(s) |
| Water | 2 parts per trillion (ng/L) | [2] |
| White Wine | 1 ng/L | [6] |
| Red Wine | ~10 ng/L | [7] |
Experimental Protocols
The detection and quantification of IBMP in natural matrices are challenging due to its low concentrations and the complexity of the sample matrix. Various analytical methods have been developed, with gas chromatography-mass spectrometry (GC-MS) being the cornerstone technique.
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
A widely used method for the extraction of volatile and semi-volatile compounds like IBMP from liquid and solid samples is Headspace Solid-Phase Microextraction (HS-SPME).[6][10]
Protocol:
-
Sample Preparation: A known quantity of the sample (e.g., homogenized grape berries, wine) is placed in a sealed vial.[11] For quantitative analysis, a deuterated internal standard, such as 2-methoxy-d3-3-isobutylpyrazine, is added.[2]
-
Extraction: The vial is heated to a specific temperature to encourage the volatilization of IBMP into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period.[7] The volatile analytes adsorb onto the fiber.
-
Desorption: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed.[7]
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation and identification of IBMP.[2]
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., BP5 or BP20).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: A typical program starts at a low temperature, followed by a gradual ramp to a higher temperature to ensure the separation of compounds.[2]
-
Mass Spectrometer (MS): Operated in either electron ionization (EI) or positive chemical ionization (PCI) mode.[2][6] For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed, targeting characteristic ions of IBMP.[11]
Biosynthesis of 2-Isobutyl-3-methoxypyrazine
The biosynthesis of IBMP in plants, particularly in grapevines, has been a subject of significant research. The final and key step in the pathway has been elucidated.[12][13]
The proposed biosynthetic pathway involves the conversion of amino acids into the pyrazine (B50134) ring structure, followed by a crucial methylation step.
Figure 1: Proposed Biosynthetic Pathway of 2-Isobutyl-3-methoxypyrazine in Grapes
References
- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. aroxa.com [aroxa.com]
- 4. mdpi.com [mdpi.com]
- 5. Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine during maturation of bell pepper (Capsicum annuum) and wine grapes (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 10. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Olfactory Perception of 2-Isobutyl-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) is a potent aroma compound, renowned for its characteristic bell pepper scent. Its perception by the olfactory system is of significant interest across various scientific disciplines, from food science to neurobiology. This technical guide provides a comprehensive overview of the current understanding of IBMP's olfactory perception, detailing the molecular interactions, signaling pathways, and the analytical and behavioral methodologies used in its study. Quantitative data on detection thresholds and receptor binding affinities are presented, alongside detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding and further research in this area.
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring methoxypyrazine found in a variety of plants, including bell peppers (Capsicum annuum), and is a significant contributor to the aroma profile of certain wines.[1] The human olfactory system can detect IBMP at exceptionally low concentrations, in the parts-per-trillion range, making it one of the most potent known odorants.[1] Understanding the mechanisms behind its perception is crucial for flavor chemistry, sensory science, and for elucidating the broader principles of olfaction. This guide synthesizes the current knowledge on the olfactory perception of IBMP, with a focus on the underlying molecular and cellular processes, and the experimental approaches used to study them.
Molecular and Cellular Basis of IBMP Perception
The perception of IBMP begins with its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.
Olfactory Receptors and Odorant Binding Proteins
While a specific, named olfactory receptor (OR) gene for IBMP has yet to be definitively characterized in the literature, studies have successfully identified and characterized a specific olfactory receptor protein for odorant pyrazines in bovine and rat nasal epithelium.[2][3][4][5] This receptor has been shown to bind radiolabeled IBMP in a specific and saturable manner.[3][4][5]
In addition to membrane-bound receptors, soluble odorant binding proteins (OBPs) present in the nasal mucus are thought to play a role in the transport of hydrophobic odorants like IBMP to the olfactory receptors.[3] A soluble pyrazine (B50134) odorant binding protein has been purified from bovine nasal epithelium.[3][4]
Olfactory Signal Transduction Pathway
The binding of IBMP to its specific G-protein coupled receptor (GPCR) initiates a well-characterized signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.
The key steps in the olfactory signal transduction pathway are:
-
Receptor Activation: IBMP binds to a specific olfactory receptor, causing a conformational change in the receptor protein.
-
G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, Gαolf, leading to the exchange of GDP for GTP on the α-subunit.
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex stimulates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca2+ and Na+), leading to the depolarization of the olfactory sensory neuron's membrane.
-
Signal Amplification: The influx of Ca2+ can also activate Ca2+-activated Cl- channels, leading to an efflux of Cl- and further depolarization, thus amplifying the signal.[6]
-
Action Potential Generation: If the depolarization reaches the neuron's threshold, an action potential is generated and transmitted along the axon to the olfactory bulb of the brain.
Quantitative Data
The following tables summarize key quantitative data related to the olfactory perception of IBMP.
Table 1: Olfactory Detection Thresholds of 2-Isobutyl-3-methoxypyrazine
| Matrix | Threshold Concentration | Reference(s) |
| White Wine | 1 ng/L | [7] |
| Red Wine | 5-16 ng/L | [8] |
| Grape Juice (Concord) | 1.11 ng/L (orthonasal), 1.02 ng/L (retronasal) | [9] |
| Grape Juice (Niagara) | 0.74 ng/L (orthonasal), 0.84 ng/L (retronasal) | [9] |
| Water | ~2 ng/L | [10] |
| Air | 0.21 ppb (for trimethyl amine, as a potent odorant example) | [11] |
Table 2: Binding Affinity of 2-Isobutyl-3-methoxypyrazine to Olfactory Proteins
| Protein | Ligand | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Source Organism | Reference(s) |
| Pyrazine Odorant Binding Protein | [3H]IBMP | 10 x 10-9 M | 135 pmol/mg protein | Bovine | [3] |
| Pyrazine Odorant Binding Protein | [3H]IBMP | 3 x 10-6 M | 25 nmol/mg protein | Bovine | [3] |
| Olfactory Mucosa Homogenate | IBMP | Micromolar range | Saturable | Cow | [2][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the olfactory perception of IBMP.
Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is the standard method for the quantification of IBMP in various matrices.
Objective: To accurately quantify the concentration of IBMP in a sample (e.g., wine, grape juice).
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler
-
SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS)[7]
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Heating and agitation module for SPME
-
IBMP standard solution
-
Deuterated IBMP (d3-IBMP) as an internal standard[13]
-
Sodium chloride (NaCl)
-
Sample matrix (e.g., wine)
Procedure:
-
Sample Preparation: Place a 5 mL aliquot of the sample into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatile compounds. Spike the sample with a known concentration of d3-IBMP internal standard.[7][14]
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 10 minutes) with agitation to allow for the partitioning of IBMP into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[7]
-
Desorption: Transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.
-
Gas Chromatography: Separate the analytes on a suitable capillary column (e.g., DB-WAX). The oven temperature program should be optimized to achieve good separation of IBMP from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for IBMP (e.g., m/z 124, 151, 166) and d3-IBMP.[15]
-
Quantification: Create a calibration curve using standard solutions of IBMP with a constant concentration of the internal standard. The concentration of IBMP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vivo Whole-Cell Patch-Clamp Recording from Olfactory Bulb Neurons
This technique allows for the direct measurement of synaptic inputs and action potential firing of individual neurons in the olfactory bulb in response to odor stimulation.
Objective: To record the electrical activity of mitral/tufted cells or granule cells in the olfactory bulb of an anesthetized animal in response to IBMP stimulation.
Materials:
-
Anesthetized rat or mouse
-
Stereotaxic apparatus
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (5-7 MΩ)
-
Internal pipette solution (e.g., K-gluconate based)
-
Olfactometer for controlled odor delivery
-
IBMP solution of known concentration
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with urethane) and secure it in a stereotaxic frame. Perform a craniotomy over the olfactory bulb.[16]
-
Pipette Preparation: Fill a glass micropipette with the internal solution.
-
Neuron Targeting: Lower the micropipette into the olfactory bulb using a micromanipulator. Advance the electrode in small steps under positive pressure. A sudden increase in resistance indicates proximity to a neuron.
-
Giga-seal Formation: Release the positive pressure to allow the pipette tip to form a high-resistance seal (GΩ) with the neuron's membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[17]
-
Recording: Record the neuron's membrane potential (current-clamp) or membrane currents (voltage-clamp) at rest.
-
Odor Stimulation: Deliver controlled pulses of IBMP vapor to the animal's nose using an olfactometer.
-
Data Acquisition: Record the changes in the neuron's electrical activity in response to the IBMP stimulus. Analyze the data to determine the characteristics of the synaptic response (e.g., excitatory or inhibitory postsynaptic potentials/currents) and the pattern of action potential firing.[16][18][19]
Calcium Imaging of Olfactory Sensory Neurons
This technique allows for the visualization of odor-evoked activity in populations of olfactory sensory neurons.
Objective: To measure the change in intracellular calcium concentration in OSNs in response to IBMP stimulation as an indicator of neuronal activity.
Materials:
-
Fluorescence microscope with a sensitive camera
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Perfusion system for odorant delivery
-
IBMP solution of known concentration
-
Dissected olfactory epithelium preparation or in vivo preparation
Procedure:
-
Preparation Loading: Load the olfactory sensory neurons with a calcium indicator. This can be done by incubating the dissected tissue in a solution containing a membrane-permeant dye like Fura-2 AM, or by using a transgenic animal expressing a genetically encoded indicator like GCaMP in its OSNs.[20][21]
-
Imaging Setup: Mount the preparation on the microscope stage and perfuse with a physiological saline solution.
-
Baseline Imaging: Acquire baseline fluorescence images of the OSNs before odor stimulation.
-
Odor Stimulation: Apply a pulse of IBMP solution to the preparation via the perfusion system.
-
Image Acquisition: Continuously acquire fluorescence images during and after the odor stimulation.
-
Data Analysis: Measure the change in fluorescence intensity over time for individual neurons. An increase in fluorescence indicates an increase in intracellular calcium and thus, neuronal activation. Analyze the magnitude and kinetics of the calcium responses to different concentrations of IBMP.[21][22]
Behavioral Assays: Two-Alternative Forced-Choice (2-AFC) Test
This behavioral paradigm is used to determine an animal's ability to detect and discriminate odors.
Objective: To assess an animal's detection threshold for IBMP or its ability to discriminate IBMP from another odorant.
Materials:
-
Operant chamber with a central odor port and two choice ports (e.g., left and right water spouts)
-
Olfactometer for precise delivery of odors to the central port
-
IBMP solution and a control odorant (e.g., mineral oil)
-
Water reward delivery system
-
Automated control and data recording system
Procedure:
-
Habituation and Training: Habituate the animal (e.g., a water-deprived rat) to the operant chamber. Train the animal to initiate a trial by poking its nose into the central odor port and to receive a water reward by subsequently poking one of the choice ports.
-
Discrimination Training: Train the animal on a simple odor discrimination task (e.g., go to the left port for odor A and the right port for odor B) to learn the rules of the task.
-
IBMP Detection Threshold Testing:
-
Present a series of trials where either IBMP at a specific concentration or the control odorant is delivered to the central port.
-
Reward the animal for correctly associating one of the choice ports with the presentation of IBMP.
-
Systematically vary the concentration of IBMP across blocks of trials in an ascending or descending manner to determine the lowest concentration at which the animal can reliably perform the task above chance level.
-
-
Data Analysis: Calculate the percentage of correct trials at each IBMP concentration. The detection threshold is typically defined as the concentration at which the animal performs at a certain level of accuracy (e.g., 75% correct).
Conclusion
The olfactory perception of 2-isobutyl-3-methoxypyrazine is a multifaceted process involving specific molecular recognition, a well-defined signal transduction cascade, and complex neural processing. This guide has provided a detailed overview of the current understanding of these processes, from the initial interaction of IBMP with olfactory receptors to the analytical and behavioral methods used to study its perception. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of sensory science, neurobiology, and drug development, aiming to facilitate further investigation into the fascinating world of olfaction. Future research focused on the definitive identification of the specific olfactory receptors for IBMP and the elucidation of the neural circuits involved in its perception will undoubtedly provide deeper insights into the mechanisms of smell.
References
- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 2. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. pnas.org [pnas.org]
- 6. Calcium-activated chloride currents in olfactory sensory neurons from mice lacking bestrophin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Odor thresholds in air (ppm volume) - Human Homo sapiens - BNID 112190 [bionumbers.hms.harvard.edu]
- 12. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 14. iris.unipa.it [iris.unipa.it]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Whole-Cell Recording of Odor-Evoked Synaptic Transmission in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. rctn.org [rctn.org]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [kops.uni-konstanz.de]
- 21. Dynamic sensory representations in the olfactory bulb: modulation by wakefulness and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Isobutyl-3-methoxypyrazine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the deuterated aroma compound, 2-Isobutyl-3-methoxypyrazine-d9. This isotopically labeled molecule is a valuable tool in various research applications, including metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification of its non-deuterated analogue.
Core Physical and Chemical Properties
This compound is the deuterated form of 2-isobutyl-3-methoxypyrazine, a naturally occurring compound known for its potent green, bell pepper-like aroma.[1] The incorporation of nine deuterium (B1214612) atoms into the isobutyl group results in a significant mass shift, making it an ideal internal standard for quantitative analyses. While many physical properties are similar to its non-deuterated counterpart, key differences exist, primarily in molecular weight and spectroscopic profiles.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both this compound and its non-deuterated analogue for comparative purposes.
Table 1: General and Physical Properties
| Property | This compound | 2-Isobutyl-3-methoxypyrazine |
| Molecular Formula | C₉H₅D₉N₂O | C₉H₁₄N₂O[2][3] |
| Molecular Weight | 175.28 g/mol (Calculated) | 166.22 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid (presumed) | Colorless to pale yellow liquid[2] |
| Boiling Point | Not specified | ~215 °C[4] |
| Density | Not specified | ~0.99 g/mL at 25 °C[3] |
| Refractive Index | Not specified | ~1.49 at 20 °C[3] |
Table 2: Solubility and Spectroscopic Data
| Property | This compound | 2-Isobutyl-3-methoxypyrazine |
| Solubility | Soluble in organic solvents (presumed) | Soluble in alcohol and organic solvents; slightly soluble in water[2] |
| Mass Spectrum (EI) | Expected molecular ion (M+) at m/z 175 | Molecular ion (M+) at m/z 166[5][6] |
| ¹H NMR Spectrum | Significant reduction in signals corresponding to the isobutyl group | Signals corresponding to isobutyl and methoxy (B1213986) protons[2] |
| ¹³C NMR Spectrum | Signals for the pyrazine (B50134) and methoxy carbons; deuterated carbons will show characteristic splitting or be absent | Signals for all 9 carbon atoms[2] |
Experimental Protocols
The synthesis of 2-Isobutyl-3-methoxypyrazine and its deuterated analogues has been described in the scientific literature. The most pertinent method for the preparation of this compound is detailed in the work by Gerritsma et al. (2003). While the full experimental text is not publicly available, the general synthetic strategy involves the condensation of a deuterated amino acid amide with glyoxal (B1671930), followed by methylation.
General Synthesis of this compound
The synthesis of this compound is based on established methods for pyrazine synthesis, adapted for the introduction of deuterium labels. A key publication by Gerritsma, D., Brindle, I.D., Jones, T.R.B., and Capretta, A. in the Journal of Labelled Compounds and Radiopharmaceuticals (2003, 46:243-253) outlines the preparation of deuterated 2-methoxy-3-alkylpyrazines.
The general workflow is as follows:
-
Synthesis of Deuterated Leucinamide: The synthesis starts with L-leucine-d10, which is converted to its corresponding amino acid amide.
-
Condensation with Glyoxal: The deuterated leucinamide is then condensed with glyoxal to form 2-hydroxy-3-isobutyl-d9-pyrazine.
-
Methylation: The final step involves the methylation of the hydroxyl group to a methoxy group, yielding this compound.
Visualizations
Synthetic Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 2. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 24683-00-9 CAS MSDS (2-Methoxy-3-isobutyl pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine, 2-methoxy-3-(2-methylpropyl)- [webbook.nist.gov]
Commercial Sources and Technical Guide for 2-Isobutyl-3-methoxypyrazine-d9
For researchers, scientists, and professionals in drug development requiring isotopically labeled standards, 2-Isobutyl-3-methoxypyrazine-d9 serves as a crucial internal standard for quantitative analysis. This technical guide provides an in-depth overview of its commercial availability, along with detailed experimental protocols for its synthesis and analysis.
Commercial Supplier Information
This compound is a specialized chemical and is available from a limited number of commercial suppliers. The primary identified vendor is MedChemExpress, a supplier of bioactive molecules and research chemicals.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Additional Information |
| MedChemExpress | This compound | HY-W017141-d9 | Typically >98% (HPLC) | Available upon request | A Certificate of Analysis (CoA) and HNMR data are available upon request to confirm purity and structure. |
Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of deuterated 2-Isobutyl-3-methoxypyrazine, based on established scientific literature.
Synthesis of Deuterated 2-Isobutyl-3-methoxypyrazine
The synthesis of deuterated 2-methoxy-3-alkylpyrazines has been described by Gerritsma et al. (2003). The general approach involves the condensation of a deuterated α-amino acid amide with glyoxal (B1671930), followed by methylation. For this compound, the synthesis would utilize a deuterated leucine (B10760876) derivative.
Materials:
-
Leucine-d10
-
Thionyl chloride
-
Glyoxal
-
Methylating agent (e.g., methyl iodide-d3 or diazomethane-d2)
-
Anhydrous solvents (e.g., diethyl ether, methanol)
Procedure:
-
Synthesis of Leucine-d9 Amide:
-
Leucine-d10 is converted to its corresponding acid chloride using thionyl chloride.
-
The resulting acid chloride is then reacted with ammonia to form Leucine-d9 amide. The reaction is typically carried out in an anhydrous solvent at low temperatures.
-
-
Condensation with Glyoxal:
-
The Leucine-d9 amide is condensed with glyoxal in a suitable solvent. This reaction forms the pyrazine (B50134) ring structure.
-
-
Methylation:
-
The resulting 2-hydroxy-3-isobutylpyrazine-d9 is methylated to introduce the methoxy (B1213986) group. This can be achieved using a deuterated methylating agent such as methyl iodide-d3 or diazomethane-d2 to yield this compound.
-
-
Purification:
-
The final product is purified using standard techniques such as column chromatography or distillation to achieve high purity.
-
Synthesis pathway for this compound.
Analytical Methodology: Stable Isotope Dilution Assay by GC-MS
Quantitative analysis of 2-Isobutyl-3-methoxypyrazine is effectively performed using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). This method, as described by Kotseridis et al. (1999), utilizes the deuterated standard (this compound) for accurate quantification in complex matrices.[1]
Instrumentation and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-5ms)
-
This compound (internal standard)
-
Sample matrix (e.g., wine, food extract)
-
Organic solvents for extraction (e.g., dichloromethane)
Procedure:
-
Sample Preparation:
-
A known amount of the sample is taken.
-
A precise amount of the this compound internal standard solution is added to the sample.
-
-
Extraction:
-
The analyte and the internal standard are extracted from the sample matrix using a suitable organic solvent. Liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.
-
-
GC-MS Analysis:
-
The extract is injected into the GC-MS system.
-
The GC separates the components of the extract, and the MS detects and quantifies the analyte and the internal standard.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the native and the deuterated compound.
-
-
Quantification:
-
The concentration of the native 2-Isobutyl-3-methoxypyrazine in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Workflow for quantitative analysis using SIDA and GC-MS.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Isobutyl-3-methoxypyrazine-d9 as an Internal Standard in GC-MS
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent aroma compound found in various foods and beverages, most notably in wine, where it imparts a characteristic "green" or "bell pepper" aroma.[1] Accurate quantification of IBMP is crucial for quality control in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like IBMP. The use of a stable isotope-labeled internal standard, such as 2-isobutyl-3-methoxypyrazine-d9 (IBMP-d9), is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This is because the internal standard closely mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, injection volume, and instrument response.[2][3] These application notes provide a detailed protocol for the quantification of IBMP in various matrices using IBMP-d9 as an internal standard with GC-MS.
Principle of the Method
The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (IBMP-d9) is added to the sample at the beginning of the sample preparation process. The sample is then extracted, and the extract is analyzed by GC-MS. IBMP and IBMP-d9 co-elute from the GC column but are distinguished by their different masses in the mass spectrometer. The ratio of the peak area of the analyte (IBMP) to the peak area of the internal standard (IBMP-d9) is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for potential losses during sample preparation and analysis, leading to highly reliable results.
Experimental Workflow
The general workflow for the analysis of IBMP using IBMP-d9 as an internal standard is depicted below.
Figure 1: General workflow for the quantitative analysis of IBMP using GC-MS with an internal standard.
Detailed Protocols
This section outlines a detailed protocol for the analysis of IBMP in wine, a common application. The protocol can be adapted for other matrices with appropriate modifications to the sample preparation steps.
Materials and Reagents
-
Standards:
-
2-Isobutyl-3-methoxypyrazine (IBMP), analytical standard grade (e.g., Sigma-Aldrich)
-
This compound (IBMP-d9), as internal standard (e.g., CDN Isotopes)
-
-
Solvents:
-
Methanol, HPLC or GC grade
-
Ethanol (B145695), absolute
-
Ultrapure water
-
-
Other Reagents:
-
Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile impurities.
-
-
Sample Preparation Supplies:
-
Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4][5]
-
Stir bars
-
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler (recommended for high throughput and reproducibility)
-
Heating and stirring plate
Preparation of Standard Solutions
-
Primary Stock Solutions (e.g., 1000 mg/L):
-
Accurately weigh approximately 10 mg of IBMP and IBMP-d9 into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solutions with a suitable solvent (e.g., 10% ethanol in water to mimic a wine matrix).
-
-
Internal Standard Spiking Solution (e.g., 50 µg/L):
-
Dilute the IBMP-d9 primary stock solution with 10% ethanol in water to a final concentration of 50 µg/L.
-
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the IBMP-d9 internal standard spiking solution to each sample vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[5]
-
Equilibration and Extraction:
-
Place the vial in the autosampler tray or on a heating stirrer.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) under continued heating and agitation to allow for the adsorption of volatile compounds.
-
-
Desorption:
-
Retract the fiber and transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.
-
GC-MS Operating Conditions
The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 40°C (hold 2 min), Ramp: 5°C/min to 150°C, then 20°C/min to 250°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity |
| SIM Ions (m/z) | |
| IBMP | Quantifier: 124, Qualifiers: 151, 166 |
| IBMP-d9 | Quantifier: 127 (or 133 for d9), Qualifiers: 154, 169 (or 157, 175 for d9) |
Note: The exact m/z values for IBMP-d9 will depend on the position of the deuterium (B1214612) labels. The values provided are for a d3-labeled standard, which is commonly used and cited in the literature. For a d9-labeled standard, the molecular ion will be at m/z 175.
Calibration and Quantification
-
Calibration Curve:
-
Prepare a set of calibration standards in a matrix that closely matches the samples (e.g., a model wine solution of 12% ethanol and 5 g/L tartaric acid in water).
-
Spike each calibration standard with the same amount of IBMP-d9 internal standard as the samples.
-
Analyze the calibration standards using the same HS-SPME and GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of IBMP to the peak area of IBMP-d9 against the concentration of IBMP.
-
-
Quantification of Unknown Samples:
-
Determine the peak area ratio of IBMP to IBMP-d9 in the unknown samples.
-
Calculate the concentration of IBMP in the samples using the linear regression equation from the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of IBMP using a deuterated internal standard and GC-MS, as reported in the literature.
| Parameter | Reported Value (in Wine/Model Wine) | Reference |
| Limit of Detection (LOD) | <0.5 ng/L - 8.6 ng/L | [4][6] |
| Limit of Quantification (LOQ) | 1-2 ng/L - 33 ng/L | [4][6] |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 99 - 102% | [4] |
| Relative Standard Deviation (RSD) | < 10% | [4] |
Signaling Pathways and Logical Relationships
The logical relationship in stable isotope dilution analysis is straightforward and can be visualized as follows:
Figure 2: Logical diagram illustrating the principle of quantification in stable isotope dilution analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of IBMP in various matrices by GC-MS. The stable isotope dilution approach effectively compensates for matrix effects and variations in sample handling, leading to high accuracy and precision. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers, scientists, and professionals in drug development and quality control to implement this methodology in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ojs.openagrar.de [ojs.openagrar.de]
Application Note: High-Sensitivity Quantification of 2-Isobutyl-3-methoxypyrazine (IBMP) in Complex Matrices using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring aromatic compound responsible for the characteristic "green" or "bell pepper" aroma in various foods and beverages, including grapes, wine, and coffee.[1][2] Its extremely low odor threshold, in the parts-per-trillion (ng/L) range, means that even minute quantities can significantly impact the sensory profile of a product.[3] Consequently, accurate and sensitive quantification of IBMP is crucial for quality control in the food and beverage industry. In other fields, the unique properties of pyrazine (B50134) derivatives are of interest for various applications, making precise analytical methods highly valuable.
This application note details a robust and sensitive method for the quantification of IBMP in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs 2-Isobutyl-3-methoxypyrazine-d9 (IBMP-d9) as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation: Distillation and Liquid-Liquid Extraction
This protocol is adapted from established methods for the analysis of methoxypyrazines in wine and is suitable for liquid matrices.[1]
Materials:
-
Sample (e.g., wine, fruit juice)
-
This compound (IBMP-d9) internal standard spiking solution (e.g., 1 µg/mL in methanol)
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Spiking: To a 100 mL aliquot of the sample, add a known amount of the IBMP-d9 internal standard solution. The final concentration of the internal standard should be comparable to the expected concentration range of the analyte.
-
Distillation: Place the spiked sample in a distillation flask. Add 20 g of NaCl to increase the volatility of the methoxypyrazines. Distill approximately 25 mL of the sample.
-
Extraction: Transfer the distillate to a separatory funnel. Perform a liquid-liquid extraction by adding 10 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate. Collect the organic (lower) layer. Repeat the extraction twice more with fresh 10 mL portions of DCM.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.
-
Reconstitution: The concentrated extract is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
An Atmospheric Pressure Chemical Ionization (APCI) source is recommended as Electrospray Ionization (ESI) can be prone to matrix effects for this analyte.[1]
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: APCI, Positive
-
Nebulizer Pressure: 60 psi
-
Vaporizer Temperature: 400 °C
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow: 5 L/min
-
Capillary Voltage: 2000 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The following MRM transitions should be optimized on the specific instrument used. The transitions for IBMP are well-established. The transitions for IBMP-d9 are proposed based on the structure and known fragmentation patterns of similar deuterated compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Proposed |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | 167.1 | 124.1 | 152.1 | 20 |
| This compound (IBMP-d9) | 176.2 | 133.1 | 161.2 | 22 (Requires Optimization) |
Data Presentation
The use of a stable isotope-labeled internal standard allows for accurate quantification across a wide range of concentrations and in various complex matrices.
Table 1: LC-MS/MS Method Performance
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.03 ng/L | [1] |
| Limit of Quantification (LOQ) | 0.10 ng/L | [1] |
| Recovery | >90% | [1] |
| Precision (RSD) | <10% at 1-100 ng/L | [1] |
Table 2: IBMP Concentrations in Various Wine Samples (Stable Isotope Dilution Assay)
| Wine Varietal | Origin | Concentration Range (ng/L) | Mean Concentration (ng/L) | Reference |
| Sauvignon Blanc | South Africa | 0.40 - 44 | N/A | [1] |
| Cabernet Sauvignon | Bordeaux (1995) | N/A | 13 | [4] |
| Cabernet Sauvignon | Bordeaux (1996) | N/A | 12 | [4] |
| Merlot | Bordeaux (1995) | N/A | 4 | [4] |
| Merlot | Bordeaux (1996) | N/A | 8 | [4] |
| Various Red Wines | Australia/NZ | 0.6 - 38.1 | N/A | [1] |
Mandatory Visualization
Caption: LC-MS/MS quantification workflow for IBMP.
Conclusion
The described LC-APCI-MS/MS method, incorporating this compound as an internal standard, provides a highly sensitive, accurate, and robust protocol for the quantification of IBMP in complex matrices. The stable isotope dilution approach effectively mitigates matrix-induced signal suppression or enhancement, ensuring reliable results at the trace ng/L level. This methodology is well-suited for quality control applications in the food and beverage industry and can be adapted for other research areas requiring precise measurement of this potent aroma compound.
References
Application Note & Protocol: Quantitative Analysis of 2-Isobutyl-3-methoxypyrazine-d9 in Wine using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent aroma compound naturally present in certain grape varieties, such as Sauvignon Blanc, Cabernet Sauvignon, and Merlot. It is responsible for the characteristic "green" or "vegetative" aromas in wine, often described as green bell pepper.[1][2] While desirable at low concentrations, levels above 30 ng/L can be perceived as unpleasant.[1] The olfactory threshold for IBMP is remarkably low, in the range of 1-16 ng/L in wine.[1][2] Given its significant impact on wine quality, accurate and sensitive quantification of IBMP is crucial for winemakers and researchers.
Stable isotope dilution analysis (SIDA) is the gold standard for the quantification of trace volatile compounds in complex matrices like wine.[3] This method involves the use of a stable isotope-labeled internal standard, such as 2-Isobutyl-3-methoxypyrazine-d9 (IBMP-d9), which exhibits nearly identical chemical and physical properties to the native analyte. This application note provides a detailed protocol for the quantitative analysis of IBMP in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and IBMP-d9 as an internal standard.
Data Presentation
The following tables summarize key quantitative data from various studies on the analysis of methoxypyrazines in wine.
Table 1: Method Performance Characteristics for Methoxypyrazine Analysis in Wine
| Parameter | Value | Wine Type | Reference |
| Limit of Detection (LOD) | 1-2 ng/L | Red and White | [4][5] |
| Limit of Detection (LOD) | 8.6 ng/L | Not Specified | [1] |
| Limit of Detection (LOD) | <0.5 ng/L | Juice | [4][5] |
| Limit of Quantification (LOQ) | 33 ng/L | Not Specified | [1] |
| Recovery Efficiency | 99-102% | Spiked Wine | [4][5] |
| Relative Standard Deviation (RSD) | 5.6-7% at 5 ng/L | Not Specified | [4][5] |
| Relative Standard Deviation (RSD) | <5% at 15 and 30 ng/L | Not Specified | [4][5] |
Table 2: Typical Concentrations of IBMP in Wine
| Wine Type | Concentration Range | Reference |
| Sauvignon Blanc | 5-30 ng/L | [2] |
| Red Wines (general) | 5-50 ng/L | [6] |
| Merlot (Bordeaux) | 4-8 ng/L | [7] |
| Cabernet Sauvignon (Bordeaux) | 12-13 ng/L | [7] |
Experimental Protocol
This protocol is a comprehensive guide for the analysis of IBMP in wine using IBMP-d9 as an internal standard.
1. Materials and Reagents
-
Wine Sample: The wine to be analyzed.
-
2-Isobutyl-3-methoxypyrazine (IBMP): Analytical standard.
-
This compound (IBMP-d9): Isotopic internal standard.
-
Ethanol (B145695): For preparation of standard solutions.
-
Milli-Q Water or equivalent: For dilutions.
-
Sodium Chloride (NaCl): Analytical grade.
-
20 mL Headspace Vials with Septa Caps.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[4][5]
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of IBMP and IBMP-d9 in ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of IBMP-d9 and varying concentrations of IBMP in a model wine solution (e.g., 12% ethanol in water with tartaric acid at pH 3.5).
-
Sample Preparation:
-
Pipette 4 mL of the wine sample into a 20 mL headspace vial.
-
Add 6 mL of Milli-Q water to achieve a dilution factor of 1:2.5, resulting in an ethanol concentration of approximately 5% (v/v).[4][5]
-
Add a precise volume of the IBMP-d9 internal standard solution to each vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a septum cap.
-
3. HS-SPME Procedure
-
Incubation: Place the sealed vial in a heating block or autosampler with agitation. Equilibrate the sample at a controlled temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) to allow for partitioning of the analytes between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and temperature control.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-WAX or equivalent).
-
Oven Temperature Program: An example program could be: initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
IBMP: Select characteristic ions (e.g., m/z 124, 151, 166).
-
IBMP-d9: Select the corresponding deuterated ions (the exact m/z values will depend on the specific labeling pattern of the d9 standard, but will be shifted accordingly from the native compound).
-
-
5. Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte (IBMP) to the peak area of the internal standard (IBMP-d9) against the concentration of the analyte in the working standard solutions.
-
Quantification: Calculate the concentration of IBMP in the wine samples by determining the analyte/internal standard peak area ratio and using the calibration curve.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 2-Isobutyl-3-methoxypyrazine in wine.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Isobutyl-3-methoxypyrazine-d9 in Food Flavor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring flavor compound responsible for the characteristic green, herbaceous, and bell pepper aromas in a variety of foods and beverages, including grapes, wines, coffee, and bell peppers.[1][2] Its extremely low odor threshold, in the parts-per-trillion range, makes its accurate quantification crucial for quality control and flavor profile characterization in the food industry.[1] Due to its volatility and the complexity of food matrices, stable isotope dilution analysis (SIDA) using a deuterated internal standard, such as 2-Isobutyl-3-methoxypyrazine-d9 (IBMP-d9), is the gold standard for precise and accurate quantification.[3][4] This document provides detailed application notes and experimental protocols for the use of IBMP-d9 in food flavor studies.
Application Notes
The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in sample preparation and injection volume, thereby ensuring high accuracy and precision in the quantification of the target analyte (IBMP).[3]
Key Advantages of Using IBMP-d9:
-
High Accuracy and Precision: IBMP-d9 has nearly identical chemical and physical properties to the native IBMP, ensuring it behaves similarly during extraction, concentration, and chromatographic analysis. This co-elution allows for reliable correction of analytical variability.
-
Matrix Effect Compensation: Food matrices can be complex and may enhance or suppress the analytical signal. As IBMP-d9 is affected by the matrix in the same way as the native compound, its use effectively mitigates these effects.
-
Improved Method Robustness: The use of an internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Experimental Protocols
Protocol 1: Quantification of 2-Isobutyl-3-methoxypyrazine in Wine using HS-SPME-GC-MS and IBMP-d9 Internal Standard
This protocol is adapted from established methods for the analysis of methoxypyrazines in wine.[3][6][7]
1. Materials and Reagents:
-
2-Isobutyl-3-methoxypyrazine (IBMP) standard (≥99% purity)
-
This compound (IBMP-d9) internal standard
-
Ethanol (B145695) (200 proof)
-
Tartaric acid
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of IBMP and IBMP-d9 in 100% ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of IBMP in a model wine solution (e.g., 12% v/v ethanol and 5 g/L tartaric acid in deionized water) to create a calibration curve (e.g., 0, 5, 20, 100 ng/L).
-
Internal Standard Spiking Solution: Prepare a working solution of IBMP-d9 in ethanol.
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add a defined amount of the IBMP-d9 internal standard solution to each vial to achieve a final concentration of, for example, 80 ng/L.[6]
-
Add 2 grams of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[6]
-
For the calibration standards, use the model wine solution instead of the wine sample and spike with the appropriate concentration of IBMP and the same concentration of IBMP-d9.
-
Immediately seal the vials.
-
3. HS-SPME Procedure:
-
Incubation: Place the vials in an autosampler or a heating block and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow for equilibration of the analytes between the sample and the headspace.[8]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[6]
4. GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 2-8 minutes) in splitless mode.[6][8]
-
Gas Chromatography (GC) Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp at 10°C/min to 80°C, then ramp at 20°C/min to 230°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitored Ions (m/z):
-
IBMP: 124, 151, 166[8]
-
IBMP-d9: (adjust for the mass shift due to deuterium (B1214612) labeling, e.g., m/z 127, 154, 175)
-
-
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the quantification ion of IBMP to the peak area of the quantification ion of IBMP-d9 against the concentration of IBMP in the working standards.
-
Determine the concentration of IBMP in the wine samples by using the measured peak area ratio and the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 2-Isobutyl-3-methoxypyrazine in various food matrices.
Table 1: Method Detection and Quantification Limits for IBMP
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Wine | HS-SPME-GC-MS/MS (EI) | 8.6 ng/L | 33 ng/L | [6] |
| Wine | HS-SPME-GC-MS/MS (PCI) | < 2 ng/L | - | [6] |
| Juice | HS-SPME-GC-MS | < 0.5 ng/L | - | [3] |
Table 2: Concentration of IBMP in Various Food Products
| Food Product | Concentration Range | Reference |
| Sauvignon Blanc Wine | 4.7 - 17.0 ng/L | [9] |
| Red Wine | 12 - 27 ng/L | [10] |
| Green Coffee Beans | 86 ± 1 ng/g | [2] |
| Roasted Coffee Beans | 158 ± 3 ng/g | [2] |
| Cabernet Sauvignon Grapes (at veraison) | up to ~100 pg/berry | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of IBMP in food samples using an internal standard.
Olfactory Signaling Pathway for Pyrazines
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Environmental Trace Analysis of 2-Isobutyl-3-methoxypyrazine using 2-Isobutyl-3-methoxypyrazine-d9 as an Internal Standard
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring volatile organic compound responsible for the characteristic "bell pepper" or "earthy" aroma in various foods and beverages, including wine. Its presence, even at trace levels (ng/L or parts per trillion), can significantly impact the sensory profile of a product. In environmental science, the detection of IBMP can be indicative of contamination from agricultural sources or industrial processes. 2-Isobutyl-3-methoxypyrazine-d9 is the deuterated form of IBMP and serves as an ideal internal standard for its quantitative analysis due to its similar chemical and physical properties, allowing for accurate correction of matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the trace-level analysis of IBMP in environmental matrices, specifically water and soil, using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Analytical Methodologies Overview
The accurate quantification of IBMP at trace levels in complex environmental matrices necessitates sensitive and selective analytical techniques. The most common and reliable method is Gas Chromatography coupled with Mass Spectrometry (GC-MS). Sample preparation is a critical step to extract and concentrate the analyte from the matrix while minimizing interferences.
Key Techniques:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, simple, and sensitive technique for extracting volatile and semi-volatile organic compounds from liquid and solid samples.
-
Solid-Phase Extraction (SPE): A versatile sample preparation technique for the extraction and clean-up of analytes from liquid samples by passing them through a solid adsorbent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful analytical technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of 2-Isobutyl-3-methoxypyrazine in different matrices.
Table 1: Method Performance for 2-Isobutyl-3-methoxypyrazine Analysis in Water
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HS-SPME-GC-MS | DVB/CAR/PDMS fiber | 0.83 ng/L | 2.5 ng/L | Not Reported | [1] |
| HS-SPME-GC-MS/MS (PCI) | DVB/Carboxen/PDMS fiber | Not Reported | 2 ng/L | Not Reported | [2] |
Table 2: Method Performance for 2-Isobutyl-3-methoxypyrazine Analysis in Wine (as a proxy for complex aqueous matrices)
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HS-SPME-GC-MS/MS (EI) | HS-SPME | 8.6 ng/L | 33 ng/L | Not Reported | [2] |
| HS-SPME-GC-MS | DVB/CAR/PDMS fiber | Not Reported | Not Reported | 91-112% |
Experimental Protocols
Protocol 1: Trace Analysis of 2-Isobutyl-3-methoxypyrazine in Water using HS-SPME-GC-MS
This protocol is suitable for the determination of trace levels of IBMP in water samples such as drinking water, groundwater, and surface water.
1. Materials and Reagents
-
2-Isobutyl-3-methoxypyrazine (IBMP) standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
Ultrapure water
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Sample Preparation
-
Collect water samples in clean, amber glass bottles.
-
For each sample, transfer 10 mL into a 20 mL headspace vial.
-
Spike the sample with an appropriate amount of this compound internal standard solution in methanol (e.g., to a final concentration of 10 ng/L).
-
Add sodium chloride to the vial to achieve a concentration of 30% (w/v) to enhance the release of volatile compounds.
-
Immediately seal the vial with a PTFE-lined septum and cap.
3. HS-SPME Procedure
-
Place the sealed vial in a heating block or autosampler tray equipped with an agitator.
-
Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
Retract the fiber into the needle.
4. GC-MS Analysis
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Desorption Time: 5 minutes
-
-
Column:
-
Type: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C, then 20°C/min to 250°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Isobutyl-3-methoxypyrazine (IBMP): m/z 124, 151, 166
-
This compound (IS): m/z 133, 160, 175
-
-
5. Quantification
-
Construct a calibration curve by analyzing a series of standards with known concentrations of IBMP and a constant concentration of the internal standard.
-
Calculate the concentration of IBMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Trace Analysis of 2-Isobutyl-3-methoxypyrazine in Soil using Headspace-GC-MS
This protocol is adapted from standard methods for the analysis of volatile organic compounds (VOCs) in soil and is suitable for determining IBMP in various soil types.
1. Materials and Reagents
-
2-Isobutyl-3-methoxypyrazine (IBMP) standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Phosphoric acid
-
Organic-free reagent water
-
22 mL headspace vials with PTFE-lined septa
-
Quartz sand (baked at 400°C for 4 hours)
2. Sample Preparation
-
Collect soil samples and store them in airtight containers at 4°C.
-
Prepare a matrix modifying solution: Dissolve 180 g of NaCl in 500 mL of organic-free reagent water and adjust the pH to 2 with concentrated phosphoric acid.
-
Weigh 2.0 g of the soil sample into a 22 mL headspace vial. For method validation and quality control, use 2.0 g of quartz sand for blanks and standards.
-
Spike the sample with an appropriate amount of this compound internal standard solution in methanol.
-
Add 5.0 mL of the matrix modifying solution to the vial.
-
Immediately seal the vial with a PTFE-lined septum and cap.
3. Headspace-GC-MS Analysis
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 100°C
-
Transfer Line Temperature: 120°C
-
-
GC-MS Parameters: (Use the same GC-MS conditions as in Protocol 1)
4. Quantification
-
Follow the same quantification procedure as described in Protocol 1, preparing calibration standards in quartz sand.
Visualizations
Caption: Workflow for the analysis of 2-Isobutyl-3-methoxypyrazine in water.
Caption: Workflow for the analysis of 2-Isobutyl-3-methoxypyrazine in soil.
References
Application Notes and Protocols for the Quantification of 2-Isobutyl-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-3-methoxypyrazine (B1223183) (IBMP) is a potent, naturally occurring aromatic compound responsible for the characteristic "bell pepper" or "herbaceous" aroma in many plants, most notably in grapes of the Vitis vinifera species, such as Cabernet Sauvignon and Sauvignon Blanc.[1] Its presence, even at trace levels, can significantly impact the sensory profile of food and beverage products. The olfactory threshold for IBMP is remarkably low, in the range of a few nanograms per liter (ng/L) in wine.[2] Consequently, accurate and sensitive quantification of IBMP is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and agricultural practices that influence its formation. This document provides detailed application notes and protocols for three common sample preparation techniques for IBMP quantification: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Sample Preparation Methodologies
The choice of sample preparation method is critical for the accurate quantification of IBMP, as it is often present at very low concentrations in complex matrices. The ideal method should offer high recovery, good reproducibility, and minimization of matrix effects.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, simple, and sensitive technique for the extraction of volatile and semi-volatile organic compounds from a sample's headspace. It is a widely adopted method for IBMP analysis in wine and grape juice.[2][3]
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and enhance the partitioning of IBMP into the headspace.
-
If using an internal standard, add an appropriate volume of a deuterated IBMP (d3-IBMP) solution.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Equilibrate the sample at 40°C for 10 minutes with constant stirring.
-
Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.[1]
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[1]
-
Typical GC-MS parameters are provided in the "Instrumental Analysis" section.
-
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (PDMS). The larger volume of the sorbent phase compared to SPME fibers allows for higher recovery of analytes.
-
Sample Preparation:
-
Place 10 mL of the wine sample into a 20 mL vial.
-
Add an appropriate volume of a deuterated IBMP (d3-IBMP) solution as an internal standard.
-
Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) to the vial.
-
-
Extraction:
-
Seal the vial and place it on a magnetic stir plate.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for 60 minutes at room temperature.
-
-
Desorption and GC-MS Analysis:
-
After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
The stir bar is then thermally desorbed in a thermal desorption unit (TDU) coupled to the GC-MS system. A typical desorption program is to ramp from 40°C to 250°C at 60°C/min and hold for 5 minutes.
-
The desorbed analytes are cryofocused in a cooled injection system (CIS) before being transferred to the GC column.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquids. For IBMP, a nonpolar organic solvent is used to extract it from the aqueous wine matrix.
-
Sample Preparation:
-
Measure 50 mL of the wine sample into a separatory funnel.
-
Add an appropriate amount of an internal standard (e.g., d3-IBMP).
-
Add 10 mL of dichloromethane (B109758) (DCM) to the separatory funnel.
-
-
Extraction:
-
Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with 10 mL portions of DCM, combining all organic extracts.
-
-
Concentration and Analysis:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Following sample preparation, the extracts are analyzed by GC-MS. The following table provides typical parameters for the analysis of IBMP.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (IBMP) | m/z 124, 151, 166 |
| Monitored Ions (d3-IBMP) | m/z 127, 154, 169 |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation methods for IBMP analysis in wine.
| Parameter | HS-SPME | SBSE | LLE |
| Limit of Detection (LOD) | 0.1 - 2 ng/L[2][4] | ~0.1 ng/L (estimated) | < 1 ng/L[5] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/L[4] | ~0.3 ng/L (estimated) | ~2 ng/L[5] |
| Recovery | Fiber dependent, generally good with internal standard | >90% (for similar compounds) | 75 - 118%[5] |
| Precision (RSD) | < 10%[4] | < 15% (for similar compounds) | < 20%[5] |
Comparison of Methods
| Feature | HS-SPME | SBSE | LLE |
| Sensitivity | High | Very High | Moderate to High |
| Sample Volume | Small (5-10 mL) | Small (10-20 mL) | Large (50-100 mL) |
| Solvent Consumption | None | Minimal (for rinsing) | High |
| Automation | Easily automated | Requires TDU for automation | Can be automated, but more complex |
| Cost per Sample | Moderate (fiber cost) | High (stir bar and TDU cost) | Low (solvent cost) |
| Throughput | High with autosampler | Moderate | Low |
| Matrix Effects | Can be significant, requires matrix-matched calibration or isotope dilution | Less prone to matrix effects due to higher capacity | Can be significant, requires cleanup steps |
Conclusion
The choice of sample preparation method for the quantification of 2-isobutyl-3-methoxypyrazine depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.
-
HS-SPME is a robust and widely used method that offers a good balance of sensitivity, speed, and ease of automation, making it suitable for routine analysis.[2]
-
SBSE provides the highest sensitivity and is an excellent choice for ultra-trace analysis, although it requires specialized and more expensive equipment.
-
LLE is a classic and cost-effective technique that can achieve good sensitivity with larger sample volumes but is more labor-intensive and uses significant amounts of organic solvents.[5]
For all methods, the use of a stable isotope-labeled internal standard, such as d3-IBMP, is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby ensuring the highest accuracy and precision in the quantification of this potent aroma compound.
References
Method Development for Pyrazine Analysis Using a Deuterated Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are significant in the food, beverage, and pharmaceutical industries. They are key contributors to the aroma and flavor profiles of many cooked or roasted foods, such as coffee, cocoa, and baked goods.[1] Beyond their sensory properties, pyrazines play roles in various biological systems, acting as signaling molecules in insects and microbes, and are being investigated for their pharmacological effects.[2][3][4]
Accurate and precise quantification of pyrazines is crucial for quality control, flavor profiling, and safety assessment. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is considered the "gold standard" for quantitative analysis by mass spectrometry.[2] This technique, known as stable isotope dilution analysis (SIDA), corrects for analyte loss during sample preparation and variations in instrument response, thus providing high accuracy and precision.[5][6]
This document provides detailed application notes and protocols for the development of a robust analytical method for pyrazine (B50134) analysis using a deuterated internal standard, with a focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Overview of the Analytical Workflow
The accurate quantification of pyrazines using a deuterated internal standard involves a multi-step process. The general workflow begins with sample preparation, where the sample is homogenized and fortified with a known amount of the deuterated pyrazine standard. This is followed by the extraction of the volatile pyrazines, typically using HS-SPME. The extracted analytes are then desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Determination of 2-Isobutyl-3-methoxypyrazine (IBMP) using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent aromatic compound responsible for the characteristic "bell pepper" or "herbaceous" aroma in various food products, most notably in certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc.[1] Its concentration, even at parts-per-trillion (ng/L) levels, can significantly impact the sensory profile of wine and other products.[1][2] Therefore, a sensitive and reliable analytical method is crucial for its quantification. This application note details a robust and widely adopted method for the determination of IBMP using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
HS-SPME is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix.[3][4] This method offers several advantages, including minimal sample preparation, high sensitivity, and ease of automation.[5]
Experimental Protocols
This section provides a detailed protocol for the analysis of IBMP in a liquid matrix (e.g., wine). The parameters provided are a synthesis of commonly reported conditions and may require optimization for specific sample matrices.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. For wine samples, the following steps are recommended:
-
Dilution: To mitigate matrix effects from components like ethanol (B145695), it is often beneficial to dilute the wine sample. A common approach is a 1:2.5 dilution with deionized water, which results in an ethanol concentration of approximately 5% (v/v).[6][7]
-
pH Adjustment: The pH of the sample can influence the volatility of IBMP. Adjusting the pH to approximately 6.0 has been shown to yield optimal results.[6][7]
-
Addition of Salt: To increase the ionic strength of the sample and enhance the partitioning of IBMP into the headspace, add sodium chloride (NaCl). A typical concentration is 2 grams of NaCl per 10 mL of diluted sample.[1]
-
Internal Standard Spiking: For accurate quantification, especially when using a stable isotope dilution assay, a deuterated internal standard such as [2H3]-IBMP is added to the sample before extraction.[6][7] A common concentration for the internal standard is in the low ng/L range.
2. Headspace Solid-Phase Microextraction (HS-SPME)
The selection of the SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is most commonly recommended for the extraction of methoxypyrazines due to its high affinity for these compounds.[6][8][9]
-
Fiber Conditioning: Before its first use, and briefly before each analysis, the SPME fiber should be conditioned according to the manufacturer's instructions, typically by heating it in the GC inlet.
-
Extraction:
-
Place the prepared sample in a headspace vial (e.g., 20 mL).
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or autosampler with agitation.
-
Expose the conditioned SPME fiber to the headspace of the sample.
-
Allow the extraction to proceed under the optimized time and temperature conditions (see Table 1 for typical ranges).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the SPME fiber is introduced into the GC inlet for thermal desorption of the analytes.
-
Desorption: The fiber is inserted into the heated GC inlet where the trapped IBMP is thermally desorbed and transferred to the GC column.
-
Chromatographic Separation: The separation of IBMP from other volatile compounds is achieved on a capillary GC column.
-
Mass Spectrometric Detection: The mass spectrometer is used for the detection and quantification of IBMP. The instrument can be operated in various modes, such as full scan, selected ion monitoring (SIM), or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
Experimental Workflow
Caption: Workflow for the analysis of 2-isobutyl-3-methoxypyrazine.
Data Presentation
The following tables summarize the typical quantitative data and instrumental parameters for the HS-SPME-GC-MS analysis of IBMP.
Table 1: HS-SPME Parameters
| Parameter | Typical Range/Value | Reference(s) |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | [1][6][8] |
| Extraction Temperature | 40°C - 60°C | [8][9][10] |
| Extraction Time | 30 - 60 minutes | [1][8][10] |
| Agitation | 250 - 500 rpm | - |
| Desorption Temperature | 250°C - 290°C | [1][8] |
| Desorption Time | 2 - 5 minutes | [1][11] |
| Salt Addition | 2 - 3 g NaCl | [1][8] |
Table 2: GC-MS Parameters
| Parameter | Typical Value/Condition | Reference(s) |
| GC Column | DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm, 0.25 µm) | [10] |
| Injector Temperature | 250°C - 270°C | [1][12] |
| Injection Mode | Splitless | [10][12] |
| Carrier Gas | Helium | [10] |
| Flow Rate | 1.0 - 1.5 mL/min | [10] |
| Oven Temperature Program | Initial: 35-50°C (hold 3-5 min), Ramp: 5-15°C/min to 180-240°C, Final hold | [10][12] |
| MS Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | [1] |
| Ionization Energy | 70 eV (for EI) | [10] |
| Mass Analyzer | Quadrupole, Triple Quadrupole, or Time-of-Flight (TOF) | [1][13] |
| Acquisition Mode | SIM or MRM | [2] |
| Quantifier Ion (m/z) | 124 | [14] |
| Qualifier Ions (m/z) | 94, 151 | [14] |
Table 3: Method Performance
| Parameter | Typical Value | Reference(s) |
| Linearity (R²) | ≥ 0.99 | [8] |
| Limit of Detection (LOD) | <0.5 - 8.6 ng/L | [1][6] |
| Limit of Quantification (LOQ) | 2 - 33 ng/L | [1] |
| Repeatability (RSD) | < 10% | [6][8] |
| Recovery | 99 - 102% | [6] |
Logical Relationship Diagram
Caption: Key parameters influencing method sensitivity and reproducibility.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. recipp.ipp.pt [recipp.ipp.pt]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-isobutyl-3-methoxypyrazine (IBMP) in Wine and Grape Matrices using a Stable Isotope Dilution Assay by GC-MS
Introduction
2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) is a potent aroma compound naturally present in certain grape varieties, most notably Cabernet Sauvignon, Sauvignon Blanc, and Merlot. It is responsible for the characteristic "green" or "herbaceous" aromas and flavors, often described as green bell pepper. While desirable at low concentrations, excessive levels of IBMP can be perceived as a negative quality attribute in wine. Accurate quantification of IBMP is therefore crucial for viticulturists and winemakers to manage grape quality and final wine style. This application note details a robust and sensitive method for the quantification of IBMP in wine and grape juice using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
The stable isotope dilution assay is a highly accurate quantification technique. A known amount of an isotopically labeled version of the analyte (in this case, d3-IBMP) is added to the sample at the beginning of the analytical process.[1] This "internal standard" is chemically identical to the native analyte (IBMP) and therefore behaves identically during extraction, concentration, and chromatographic analysis. Because the mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio (m/z), the ratio of their signals can be used to accurately calculate the concentration of the native analyte, regardless of sample loss during preparation.
Experimental Protocols
Reagents and Materials
-
Standards: 2-isobutyl-3-methoxypyrazine (IBMP, ≥97% purity), 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP).
-
Solvents: Ethanol (B145695) (200 proof), Methanol (B129727) (HPLC grade), Dichloromethane (ACS grade).
-
Salts: Sodium chloride (NaCl, ACS grade).
-
Solid Phase Microextraction (SPME) Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 2 cm fiber is recommended.[2][3]
-
Vials: 10 mL or 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Other: Pipettes, volumetric flasks, analytical balance.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve IBMP and d3-IBMP in methanol to create primary stock solutions. Store at -20°C.
-
Secondary Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks in a 10-12% ethanol/water solution to better match the wine matrix.
-
Calibration Standards: Create a series of calibration standards in a suitable matrix (e.g., a model wine solution of 12% ethanol in water, or an IBMP-free wine). Spike with varying concentrations of native IBMP and a constant, known concentration of the d3-IBMP internal standard.
Sample Preparation
For Wine Samples:
-
Pipette 5 mL of the wine sample into a 10 mL or 20 mL headspace vial.
-
Add a known amount of d3-IBMP internal standard solution.
-
Add 1.5 g of NaCl (to make a 30% w/v solution).[2] This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Seal the vial immediately and vortex to dissolve the salt.
For Grape Samples:
-
Collect a representative sample of grape berries (e.g., 100-200 berries from various locations in the vineyard).[4]
-
Crush the berries to extract the juice. This can be done manually or with a stomacher.
-
Centrifuge the resulting must to separate the juice from the solids.
-
Use 5 mL of the clarified juice and proceed with the same steps as for wine samples (addition of internal standard and NaCl).
HS-SPME Extraction
-
Place the prepared sample vial in a heating block or autosampler agitator set to 40°C.[2]
-
Allow the sample to equilibrate for 5-10 minutes.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with agitation.[2]
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar).
-
Oven Program: 40°C hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 5 min. (This program should be optimized for the specific instrument and column).
-
-
Mass Spectrometer (MS):
Data Presentation
The performance of the method is summarized below. These values are representative and may vary based on instrumentation and matrix.
| Parameter | Wine Matrix | Grape Juice Matrix | Reference |
| Limit of Detection (LOD) | 1-2 ng/L | <0.5 ng/L | [3] |
| Limit of Quantification (LOQ) | ~5 ng/L | ~1.5 ng/L | [3] |
| Recovery Efficiency | 99-102% | Not Specified | [3] |
| Relative Standard Deviation (RSD) | < 7% at 5 ng/L | < 7% at 5 ng/L | [3] |
| Calibration Range | 1 - 100 ng/L | 1 - 100 ng/L | N/A |
Table 1: Summary of Quantitative Method Performance Parameters.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference |
| IBMP | 124 | 151 | [6] |
| d3-IBMP | 127 | 154 or 170 | [5] |
Table 2: Selected Ions for SIM Mode Analysis.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of IBMP using the stable isotope dilution HS-SPME-GC-MS method.
Caption: Workflow for IBMP quantification by SIDA HS-SPME-GC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Collect Grape Samples for Analysis — Imbibe Solutions [imbibe-solutions.com]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape with deuterated standards
Technical Support Center: Deuterated Standards
Welcome to the technical support center for the effective use of deuterated standards in chromatography and mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard have a different retention time than its non-deuterated analyte?
This phenomenon is known as the Chromatographic Isotope Effect . The primary reason is the difference in bond strength between a Carbon-Deuterium (C-D) bond and a Carbon-Hydrogen (C-H) bond. The C-D bond is slightly stronger and vibrates at a lower frequency.[1]
In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic and may exhibit weaker interactions with the non-polar stationary phase, typically leading to slightly earlier elution compared to their non-deuterated counterparts.[2][3][4] Conversely, in normal-phase liquid chromatography (NPLC), the opposite can occur, with deuterated compounds sometimes showing longer retention times.[2] The magnitude of this shift depends on the number and location of deuterium (B1214612) atoms on the molecule.[2]
Q2: What causes peak tailing specifically with deuterated compounds?
Peak tailing for deuterated standards stems from the same common causes as their non-deuterated counterparts, but the issue can be exacerbated by subtle differences in chemical properties. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Polar compounds, including those with amine or carboxylic acid groups, can interact with residual ionised silanol groups on the surface of silica-based columns.[5][6][7] This secondary retention mechanism delays a portion of the analyte molecules, causing a tail.
-
Mobile Phase pH: If the mobile phase pH is not optimal (generally at least 2 pH units away from the analyte's pKa), it can lead to unwanted ionic interactions, causing tailing.[8]
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[6][9]
-
Analyte Instability (H/D Exchange): If deuterium atoms are on exchangeable sites (like -OD, -ND), they can exchange with hydrogen from the solvent. This creates a mixed population of molecules (partially deuterated and non-deuterated), which can manifest as tailing or a broadened peak.[10]
Q3: My deuterated standard's peak is split or has a shoulder. What is the likely cause?
Peak splitting is often a sign of a physical or chemical problem in the chromatographic system. Common causes include:
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause the analyte band to spread improperly on the column, leading to distortion and splitting.[8][9][11]
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different flow paths, resulting in a split peak.[6][12] This will typically affect all peaks in the chromatogram.[13]
-
Co-elution with an Impurity: The split peak could be two distinct compounds: the deuterated standard and a closely eluting impurity or a degradant.[14][15] To check this, inject only the internal standard solution to see if the splitting persists.[16]
-
Incomplete Resolution from Analyte: If the chromatographic isotope effect is present but the method lacks sufficient resolution, the analyte and standard may appear as a single distorted or shouldered peak.[17]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Peak Shape
A systematic approach is crucial for efficiently identifying the root cause of peak shape issues. The following workflow provides a logical sequence of steps.
Caption: Troubleshooting workflow for poor peak shape.
Table 1: Summary of Common Peak Shape Problems and Solutions
| Problem | Potential Causes | Primary Solutions |
| Peak Tailing | Secondary interactions (silanols); Improper mobile phase pH; Column overload; Contamination.[5][6][8] | Adjust mobile phase pH; Use a high-purity, end-capped column; Add mobile phase modifiers (e.g., ammonium (B1175870) formate); Reduce sample concentration.[6][7][18] |
| Peak Fronting | Column overload; Injection solvent stronger than mobile phase.[8][14] | Reduce injection volume or concentration; Match injection solvent to the initial mobile phase.[8][11] |
| Peak Splitting | Column void or blocked frit; Injection solvent mismatch; Co-elution of compounds; Large extra-column volume.[6][8][12][14] | Replace or reverse-flush the column; Match injection solvent to mobile phase; Optimize separation method; Check and minimize tubing lengths.[9][12] |
| Peak Broadening | Extra-column dead volume; Column degradation; Slow mass transfer kinetics.[5][9] | Use smaller ID tubing and proper fittings; Replace the column; Increase column temperature.[9][14] |
| Retention Time Shift | Chromatographic Isotope Effect ; Fluctuations in temperature or mobile phase composition.[2] | Modify mobile phase or gradient to co-elute peaks if needed; Ensure stable temperature control.[4][17] |
Guide 2: Understanding the Chromatographic Isotope Effect
The difference in elution time between a deuterated standard and its analyte is a direct result of the isotope effect. In RPLC, this is influenced by subtle changes in molecular interactions.
Caption: The chromatographic isotope effect in RPLC.
The stronger C-D bond can lead to a slight reduction in the compound's lipophilicity compared to the C-H version.[2] This results in weaker interactions with the non-polar stationary phase, causing the deuterated standard to elute slightly earlier in many RPLC methods.[2][4]
Experimental Protocols
Protocol 1: Evaluating Mobile Phase pH Effect on Peak Shape
Objective: To determine the optimal mobile phase pH to minimize peak tailing for ionizable compounds.
Methodology:
-
Preparation: Prepare several batches of the aqueous mobile phase, adjusting the pH in 0.5-unit increments around the analyte's pKa (e.g., from pH 2.5 to 5.0 for a weak acid). Use a calibrated pH meter for accuracy.
-
System Equilibration: For each pH condition, flush and equilibrate the HPLC system for at least 15-20 column volumes.
-
Analysis: Inject a solution containing both the analyte and the deuterated standard.
-
Data Evaluation:
Protocol 2: Assessing Deuterated Standard Stability (H/D Exchange)
Objective: To check if back-exchange of deuterium for hydrogen is occurring under analytical conditions, which can cause peak distortion.
Methodology:
-
Sample Preparation:
-
Set A (T=0): Prepare a sample by spiking the deuterated standard into the analytical matrix or solvent. Analyze immediately.
-
Set B (T=X): Prepare an identical sample, but store it under the conditions of a typical sample's lifecycle (e.g., 4 hours at room temperature, 24 hours at 4°C).
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the established method.
-
Data Evaluation:
-
Compare the peak area of the deuterated standard between Set A and Set B. A significant decrease in Set B may indicate degradation.[19]
-
Examine the mass spectrum across the peak. Look for an increase in the signal corresponding to the mass of the non-deuterated or partially-deuterated analyte, which would indicate H/D exchange.[19]
-
If H/D exchange is confirmed, consider if the deuteration site is appropriate or if sample handling conditions (pH, temperature) need to be modified.[19][20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 19. benchchem.com [benchchem.com]
- 20. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Overcoming Matrix Effects with 2-Isobutyl-3-methoxypyrazine-d9 (IBMP-d9)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Isobutyl-3-methoxypyrazine-d9 (IBMP-d9) as an internal standard to mitigate matrix effects in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBMP-d9) and why is it used as an internal standard?
A1: this compound (IBMP-d9) is a deuterated, stable isotope-labeled (SIL) version of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP). IBMP is a potent aroma compound found in various foods and beverages, such as bell peppers, coffee, and some wines, contributing to their characteristic "green" or "earthy" notes.[1][2][3] IBMP-d9 is used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of IBMP quantification.[4]
The key advantage of using a SIL internal standard like IBMP-d9 is its ability to compensate for matrix effects.[5] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6] Because IBMP-d9 is chemically and physically almost identical to the native IBMP, it experiences similar extraction inefficiencies and matrix effects.[7] By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved even in complex matrices.
Q2: What are "matrix effects" and how do they impact my results?
A2: Matrix effects are a significant challenge in LC-MS/MS and GC-MS analysis, arising from the co-eluting components of the sample matrix that can interfere with the ionization of the target analyte.[6][8] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. The extent of matrix effects can vary between different samples and even between different lots of the same matrix, compromising the reliability of the analytical method. The use of a stable isotope-labeled internal standard is a widely accepted strategy to counteract these effects.[5]
Q3: When should I suspect that matrix effects are affecting my experiment?
A3: You should suspect matrix effects are impacting your results if you observe the following:
-
Poor accuracy and precision in your quality control (QC) samples.[8]
-
High variability in the peak area of your internal standard (IBMP-d9) between different samples.[9]
-
Inconsistent analyte-to-internal standard area ratios across different dilutions of the same sample.
-
Significant differences in analyte response when comparing standards prepared in a pure solvent versus those prepared in a sample matrix extract.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using IBMP-d9 to overcome matrix effects.
Issue 1: High Variability in IBMP-d9 Peak Area Across Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review your entire sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from initial extraction to the final reconstitution.[9] |
| Variable Matrix Effects | Even with a SIL internal standard, extreme matrix effects can cause variability. Evaluate the matrix effect using the post-extraction addition protocol (see Experimental Protocols section). If significant and variable suppression or enhancement is observed, consider further sample cleanup or optimizing chromatographic conditions to better separate IBMP from interfering matrix components.[8][9] |
| Injector or Autosampler Issues | Perform an injection precision test by repeatedly injecting the same standard solution to check for autosampler variability. Inspect the syringe and sample loop for air bubbles.[9] |
| Carryover | Inject a blank sample immediately after a high-concentration sample to assess for carryover. If observed, optimize the injector wash method by using a stronger solvent or increasing the wash volume and duration.[9] |
Issue 2: Poor Recovery of IBMP-d9
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | The extraction solvent, pH, or solid-phase extraction (SPE) sorbent may not be optimal for IBMP. Experiment with different extraction solvents or solvent mixtures. Adjust the sample pH to enhance extraction efficiency. For SPE, ensure the chosen sorbent, wash, and elution solvents are appropriate for the physicochemical properties of pyrazines.[9] |
| Incomplete Elution from SPE Cartridge | Increase the volume of the elution solvent to ensure complete elution of IBMP-d9 from the SPE sorbent.[9] |
| Analyte Degradation | Ensure that the sample processing conditions (e.g., temperature, light exposure) do not cause degradation of IBMP-d9. |
Issue 3: Inaccurate Quantification Despite Using IBMP-d9
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity of Internal Standard | Verify the isotopic purity of your IBMP-d9 standard. The presence of unlabeled IBMP in the internal standard solution can lead to artificially high measurements.[7] |
| Cross-Contribution | Check for signal contribution from the analyte to the internal standard's mass transition and vice versa. This can be assessed by injecting a high-concentration analyte standard without the internal standard and a sample containing only the internal standard.[9] |
| Chromatographic Separation of Analyte and Internal Standard | While rare for deuterated standards, it's crucial to confirm that IBMP and IBMP-d9 co-elute. The deuterium (B1214612) isotope effect can sometimes lead to slight retention time differences, which may expose them to different matrix effects. Optimize chromatographic conditions if separation is observed. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike IBMP and IBMP-d9 into the analytical solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, but before evaporation and reconstitution, spike the extracted matrix with IBMP and IBMP-d9 at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with IBMP and IBMP-d9 before initiating the extraction process.[9]
-
-
Analyze the Samples: Analyze all three sets of samples using your established LC-MS/MS or GC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
Protocol 2: Sample Preparation for IBMP Analysis in Wine using HS-SPME-GC-MS
This method is adapted for the analysis of 3-alkyl-2-methoxypyrazines, including IBMP, in wine.[4][10]
-
Sample Preparation:
-
Dilute the wine sample with deionized water (e.g., a 1:2.5 dilution) to achieve an ethanol (B145695) concentration of approximately 5% (v/v).[4][10]
-
Adjust the pH of the diluted sample to approximately 6.[4][10]
-
Add a known amount of IBMP-d9 internal standard solution.
-
Add sodium chloride to the sample to increase the extraction efficiency.[11]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at an elevated temperature (e.g., 250 °C for 2 minutes).[11]
-
Perform the analysis using a suitable GC column and a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantitative Data Summary
The following table summarizes typical performance data for methods utilizing IBMP-d9 as an internal standard.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Juice | HS-SPME-GC-MS | <0.5 ng/L | [4][10] |
| Wine | HS-SPME-GC-MS | 1-2 ng/L | [4][10] | |
| Recovery | Spiked Wine Samples | HS-SPME-GC-MS | 99-102% | [4][10] |
| Relative Standard Deviation (RSD) | 5 ng/L Spiked Samples | HS-SPME-GC-MS | 5.6-7% | [4][10] |
| 15 and 30 ng/L Spiked Samples | HS-SPME-GC-MS | <5% | [4][10] |
Visualizations
Caption: Troubleshooting workflow for matrix effect-related issues.
Caption: Principle of internal standard correction for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 3. aroxa.com [aroxa.com]
- 4. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Analysis of 2-isobutyl-3-methoxypyrazine (IBMP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the analysis of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of IBMP that may be related to ion suppression.
Problem: Low or inconsistent IBMP signal in LC-MS analysis.
| Possible Cause | Recommended Solution |
| Co-elution with matrix components: Sugars, phenols, and other organic molecules in complex matrices like wine can co-elute with IBMP and suppress its ionization. | 1. Optimize chromatographic separation: Modify the gradient, mobile phase composition, or column chemistry to separate IBMP from interfering compounds.[1][2] 2. Improve sample preparation: Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components prior to analysis.[1][2][3] 3. Dilute the sample: Reducing the concentration of matrix components by dilution can alleviate ion suppression, but this may compromise the limit of detection.[1] |
| High salt concentration in the sample: Salts can alter the droplet surface tension and evaporation efficiency in the electrospray ionization (ESI) source. | 1. Use a desalting step: Incorporate a desalting step in your sample preparation protocol, such as SPE with a non-polar sorbent. 2. Optimize the mobile phase: Use volatile buffers and minimize the use of non-volatile salts. |
| Choice of ionization technique: Electrospray ionization (ESI) can be more susceptible to ion suppression from complex matrices compared to other techniques.[3] | 1. Switch to Atmospheric Pressure Chemical Ionization (APCI): APCI is often less prone to ion suppression for less polar compounds like IBMP. One study found APCI to be less affected by quenching effects from the wine matrix in IBMP analysis. 2. Optimize ESI source parameters: Adjust parameters such as spray voltage, gas flow rates, and temperature to improve ionization efficiency. |
| Matrix effects from sample containers: Plasticizers or other contaminants leached from sample tubes or plates can cause ion suppression. | 1. Use high-quality, low-binding labware: Select polypropylene (B1209903) or glass containers known to have low levels of extractables. 2. Perform blank injections: Analyze a blank sample prepared in the same manner as your experimental samples to identify any background contamination. |
Problem: Poor reproducibility in GC-MS analysis of IBMP.
| Possible Cause | Recommended Solution |
| Matrix effects in the injector port: Non-volatile matrix components can accumulate in the injector port, leading to active sites that can degrade the analyte or affect its transfer to the column. | 1. Use a liner with glass wool: This can help trap non-volatile residues. 2. Perform regular injector maintenance: Clean or replace the injector liner and septum frequently. 3. Use GC backflushing: This technique can help to remove high-boiling matrix components from the column and prevent them from reaching the detector.[4] |
| Co-elution with matrix components: Although less common than in LC-MS, co-eluting compounds can still affect ionization in the MS source. | 1. Optimize the temperature program: Adjust the temperature ramp to improve the separation of IBMP from matrix interferences. 2. Select a different GC column: A column with a different stationary phase may provide better resolution. |
| Inconsistent sample extraction: Variability in the extraction efficiency of IBMP from the sample matrix can lead to poor reproducibility. | 1. Use a stable isotope-labeled internal standard: A deuterated analog of IBMP (e.g., 2-isobutyl-3-methoxypyrazine-d3) can compensate for variations in sample preparation and instrument response.[5] 2. Optimize the extraction method: For Headspace Solid-Phase Microextraction (HS-SPME), factors like fiber type, extraction time, and temperature should be carefully controlled.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in IBMP analysis?
A1: Ion suppression is a phenomenon that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization of the target analyte (IBMP) is reduced by the presence of other co-eluting molecules from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. In the analysis of IBMP from complex matrices like wine or food products, which contain a high abundance of other organic molecules, ion suppression is a significant challenge.
Q2: How can I detect ion suppression in my IBMP analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of an IBMP standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of IBMP at the retention time of matrix components indicates the presence of ion suppression. Another approach is to compare the signal of IBMP in a standard solution to its signal when spiked into a matrix extract. A lower signal in the matrix indicates suppression.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for IBMP?
A3: The choice of sample preparation technique is crucial for minimizing ion suppression. For IBMP analysis, the following methods are commonly employed:
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is widely used for volatile compounds like IBMP in complex matrices such as wine.[4][6][7][8] It selectively extracts volatile and semi-volatile compounds from the headspace above the sample, leaving non-volatile matrix components behind.
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples by retaining IBMP on a solid sorbent while matrix interferences are washed away.[1][2][3] The choice of sorbent material is critical for optimal recovery of IBMP and removal of interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition IBMP into an organic solvent, leaving polar matrix components in the aqueous phase.[1][2][3]
The effectiveness of each technique depends on the specific sample matrix. A comparison of these techniques is summarized in the table below.
Q4: Can the choice of analytical instrumentation affect ion suppression?
A4: Yes, the choice of both the separation technique and the mass spectrometer's ionization source can significantly impact ion suppression.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC provides excellent separation for volatile compounds like IBMP, and when coupled with a mass spectrometer, it is less prone to the type of ion suppression commonly seen in ESI-LC-MS.[9] Using techniques like positive chemical ionization (PCI) in GC-MS/MS can further enhance sensitivity and reduce interferences.[4][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While susceptible to ion suppression, LC-MS is a powerful tool. Using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) can be advantageous for IBMP analysis as it is generally less affected by matrix components.
Q5: Are there any other strategies to compensate for ion suppression?
A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy. A SIL-IS, such as 2-isobutyl-3-methoxypyrazine-d3, has nearly identical chemical and physical properties to the unlabeled IBMP.[5] It will therefore experience the same degree of ion suppression as the analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of significant ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for IBMP Analysis
| Technique | Principle | Advantages for IBMP Analysis | Disadvantages | Matrix Applicability |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Excellent for volatile compounds like IBMP, solvent-free, can be automated. Reduces interference from non-volatile matrix components.[6][7][8] | Fiber lifetime can be limited, sensitive to experimental parameters (time, temperature). | Wine, grapes, beverages, food products. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, while interferences are washed away. | High selectivity and concentration factor, effective removal of a wide range of interferences.[2][3] | Method development can be time-consuming, potential for analyte loss during elution. | Wine, biological fluids, environmental samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and inexpensive, good for removing highly polar or non-polar interferences.[2][3] | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue. | Aqueous samples, beverages. |
| Distillation | Separation based on differences in volatility. | Can effectively remove non-volatile matrix components. | Potential for thermal degradation of the analyte, not suitable for all matrices. | Wine. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for IBMP in Wine
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the volatility of IBMP.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 2-isobutyl-3-methoxypyrazine-d3).
-
Seal the vial with a magnetic crimp cap.
-
-
HS-SPME Procedure:
-
Incubate the vial at 40-60°C for 15-30 minutes with agitation.
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30-60 minutes at the same temperature.
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC injector at 250°C for 5 minutes.
-
Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Employ a temperature program that provides good separation of IBMP from other volatile compounds (e.g., start at 40°C, ramp to 250°C).
-
Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions for IBMP (e.g., m/z 124, 151, 166) and its internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS for IBMP in a Liquid Matrix
This protocol is a general guideline and requires optimization.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Dilute 10 mL of the sample with 10 mL of deionized water.
-
Add a known amount of a stable isotope-labeled internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the IBMP and internal standard from the cartridge with 5 mL of methanol or acetonitrile (B52724).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Use a C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use a tandem mass spectrometer in MRM mode. Optimize the precursor and product ions for IBMP and its internal standard.
-
Mandatory Visualization
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
Optimizing LC-MS/MS Parameters for 2-Isobutyl-3-methoxypyrazine-d9: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 2-Isobutyl-3-methoxypyrazine-d9.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the LC pump for leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when retention times shift significantly. | |
| Low Signal Intensity or No Signal | Improperly tuned mass spectrometer. | Tune the mass spectrometer using a standard solution of this compound to optimize parameters like collision energy and declustering potential. |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting components to waste. | |
| Incorrect MRM transitions. | Verify the precursor and product ions for this compound. The precursor ion will be the [M+H]+ of the deuterated compound. Product ions should be determined by infusing a standard and performing a product ion scan. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the injector wash procedure. Use a stronger wash solvent. |
| Insufficient flushing between runs. | Increase the column flushing time between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
The molecular weight of non-deuterated 2-Isobutyl-3-methoxypyrazine is 166.22 g/mol . For the d9 isotopologue, the molecular weight will be approximately 175.27 g/mol . Therefore, the expected precursor ion ([M+H]+) in positive ionization mode would be m/z 176.3.
The major fragment ions for the non-deuterated compound are reported to be m/z 151 (loss of a methyl group) and m/z 124 (resulting from a McLafferty rearrangement)[1][2]. For the d9 version, the exact product ions will depend on the location of the deuterium (B1214612) labels. It is essential to determine the optimal product ions and collision energies empirically by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Q2: How can I optimize the collision energy (CE) and declustering potential (DP) for my MRM transitions?
To optimize these parameters, infuse a standard solution of this compound directly into the mass spectrometer.
-
Optimize DP: While monitoring the precursor ion, ramp the declustering potential to find the value that maximizes the signal intensity.
-
Optimize CE: Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. Then, for each precursor-product ion pair (MRM transition), ramp the collision energy to find the value that produces the highest intensity for the product ion.
Q3: I am observing a shift in retention time between the deuterated internal standard and the native analyte. Is this normal?
A small shift in retention time between a deuterated internal standard and the native analyte can sometimes be observed, a phenomenon known as the "isotope effect". This is due to the slightly different physicochemical properties of the deuterated compound. While often minor, this can be problematic if the two compounds elute in a region of the chromatogram with varying matrix effects. If the shift is significant, it may be necessary to adjust the chromatographic conditions to minimize this effect and ensure co-elution.
Q4: What are the best sample preparation techniques for analyzing 2-Isobutyl-3-methoxypyrazine in a complex matrix like wine?
For volatile and semi-volatile compounds like pyrazines in wine, headspace solid-phase microextraction (HS-SPME) is a common and effective technique. Another approach is distillation of the sample followed by solvent extraction of the distillate. The choice of method will depend on the desired sensitivity and the available equipment.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol/water 50:50).
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Tune Ion Source Parameters: Optimize ion source parameters such as nebulizer gas, heater gas, and ion spray voltage to maximize the signal for the precursor ion (m/z 176.3).
-
Determine Optimal Declustering Potential (DP): Perform a ramping experiment for the DP to find the voltage that gives the highest intensity for the precursor ion.
-
Identify Product Ions: In product ion scan mode, fragment the precursor ion (m/z 176.3) over a range of collision energies to identify the most abundant and stable product ions.
-
Optimize Collision Energy (CE): For each selected MRM transition (e.g., 176.3 > product ion 1, 176.3 > product ion 2), perform a collision energy optimization to find the voltage that yields the maximum product ion intensity.
-
Create MRM Method: Use the optimized DP and CE values to create a sensitive and specific MRM method for the quantification of this compound.
Protocol 2: Sample Preparation of Wine Samples using Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place 5 mL of the wine sample into a 20 mL headspace vial.
-
Add Salt: Add 1.5 g of sodium chloride to the vial to increase the volatility of the pyrazines.
-
Spike Internal Standard: Spike the sample with a known concentration of this compound.
-
Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 50°C) for 15 minutes with gentle agitation.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Retract the fiber and immediately insert it into the heated GC or LC injection port for thermal desorption of the analytes.
Data Presentation
Table 1: Predicted and Known Mass Spectral Information
| Compound | Predicted Precursor Ion ([M+H]+) | Known Major Product Ions (from non-deuterated) |
| 2-Isobutyl-3-methoxypyrazine | m/z 167.1 | m/z 151.1, 124.1 |
| This compound | m/z 176.3 | To be determined empirically |
Note: The product ions for the d9-labeled standard must be determined experimentally as they will depend on the position of the deuterium labels.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2-Isobutyl-3-methoxypyrazine.
Caption: Troubleshooting logic for common LC-MS/MS peak problems.
References
Minimizing interferences in complex matrices for pyrazine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of pyrazines in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Question: I am observing poor peak shapes, such as peak tailing or fronting, in my chromatogram. What are the possible causes and solutions?
Answer:
Poor peak shape is a common issue in the chromatographic analysis of pyrazines and can indicate several underlying problems.[1]
-
Peak Tailing: This is often observed for basic compounds like pyrazines and can be caused by secondary interactions with acidic silanol (B1196071) groups on the stationary phase of the GC or HPLC column.[1][2] Column overload, where too much sample is injected, can also lead to tailing.[2]
-
Solutions:
-
Use a Deactivated or End-Capped Column: Modern columns are often treated to reduce the number of active silanol sites.[1]
-
Mobile Phase Modifier (HPLC): Adding a small amount of a basic compound to the mobile phase can help to saturate the active sites.[2]
-
Reduce Injection Volume: Injecting a smaller volume or diluting the sample can mitigate column overload.[1][2]
-
Inlet Maintenance (GC): A contaminated or active inlet liner can cause peak tailing. Regular cleaning or replacement is recommended.[3][4]
-
-
-
Peak Fronting: This is typically a sign of column overload or a collapsed column bed.[1]
Question: I am struggling with the co-elution of pyrazine (B50134) isomers. How can I improve their separation?
Answer:
Co-elution is a significant challenge in pyrazine analysis because many isomers have very similar mass spectra, making their individual identification and quantification difficult.[1][5]
-
Solutions:
-
Optimize Chromatographic Conditions:
-
GC Column Selection: The choice of the stationary phase is critical. A polar column (e.g., DB-WAX) often provides better selectivity for pyrazine isomers compared to a non-polar one (e.g., DB-1).[2]
-
Temperature Programming (GC): A slower temperature ramp rate generally improves resolution.[1] Introducing an isothermal hold at a temperature below the elution temperature of the co-eluting peaks can also enhance separation.[1]
-
Mobile Phase Composition (HPLC): Adjusting the organic solvent-to-aqueous phase ratio and the pH of the mobile phase can significantly impact the selectivity for ionizable pyrazines.[2]
-
-
Sample Preparation: Selective extraction techniques can help reduce the complexity of the sample matrix being injected, which can in turn minimize co-elution.[1]
-
Question: My quantitative results are inconsistent. What could be causing this variability?
Answer:
Inconsistent quantitative results can stem from several factors throughout the analytical workflow.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of pyrazines in the mass spectrometer, leading to either signal enhancement or suppression.[6][7]
-
Solution: The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is the gold standard for correcting matrix effects.[8] Deuterated pyrazines are often used for this purpose as they have very similar chemical properties and elution times to their non-deuterated counterparts.[8]
-
-
Sample Preparation Variability: Inconsistent extraction efficiency or sample handling can lead to variable analyte loss.[8]
-
Solution: Ensure that the sample preparation protocol is followed precisely for all samples and standards. The use of an internal standard added at the beginning of the sample preparation process can help correct for these variations.[8]
-
-
Instrumental Issues: Leaks in the system or a contaminated ion source can cause variable instrument response.[4][8]
-
Solution: Regular instrument maintenance, including leak checks and cleaning of the ion source, is crucial for maintaining performance.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for pyrazine analysis?
A1: Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile pyrazines due to its excellent separation capabilities and the structural information provided by the mass spectrometer.[5][9] High-performance liquid chromatography (HPLC), particularly with tandem mass spectrometry (LC-MS/MS), is also employed, especially for less volatile or thermally labile pyrazines.[9][10][11]
Q2: Which sample preparation method is best for my sample?
A2: The choice of sample preparation method depends on the sample matrix and the specific pyrazines of interest.
| Method | Description | Best For | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | A fiber coated with a stationary phase is exposed to the headspace above the sample to extract volatile compounds.[5] | Volatile pyrazines in solid or liquid matrices (e.g., coffee, roasted nuts).[5][12] | Simple, fast, solventless, and sensitive. | Fiber can be fragile; matrix effects can still be present. |
| Liquid-Liquid Extraction (LLE) | The sample is mixed with an immiscible solvent to extract the pyrazines.[12] | A broad range of pyrazines in liquid samples or homogenized solid samples.[12] | Can extract a wider range of pyrazines, including less volatile ones. | Can be time-consuming and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the pyrazines, which are then eluted with a solvent.[12][13] | Cleanup of complex extracts to remove interfering compounds.[12] | Can provide a cleaner extract, reducing matrix effects. | Can be more expensive and requires method development to optimize the sorbent and solvents. |
Q3: How can I confirm the identity of a pyrazine in my sample?
A3: Unambiguous identification of pyrazines, especially isomers, relies on a combination of data.[5]
-
Mass Spectrum: The mass spectrum provides a molecular fingerprint of the compound. Comparison to a spectral library (e.g., NIST, Wiley) is a common first step.[12]
-
Retention Time/Index: Matching the retention time or retention index of the peak in your sample to that of an authentic standard run under the same chromatographic conditions is crucial, especially for distinguishing between isomers with similar mass spectra.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help to confirm the elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine analytical technique for quantification, NMR is a powerful tool for the definitive structural elucidation of unknown pyrazine impurities.[10]
Experimental Protocols
Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This protocol is suitable for the analysis of volatile pyrazines in solid or liquid food matrices.[5]
-
Sample Preparation:
-
HS-SPME Extraction:
-
Seal the vial and place it in a heating block or water bath.
-
Equilibrate the sample at 60-80°C for 10-30 minutes to allow the pyrazines to partition into the headspace.[5]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to extract the analytes.
-
-
GC-MS Analysis:
Protocol 2: Analysis of Pyrazines by Liquid-Liquid Extraction (LLE) and GC-MS
This protocol is effective for extracting a broader range of pyrazines from complex matrices.[12]
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Concentration and Cleanup:
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system using similar conditions as described in Protocol 1.
-
Visualizations
Caption: A general experimental workflow for pyrazine analysis.
Caption: Troubleshooting guide for poor peak shapes in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mag.go.cr [mag.go.cr]
- 8. benchchem.com [benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium exchange issues with 2-Isobutyl-3-methoxypyrazine-d9
Welcome to the technical support center for 2-Isobutyl-3-methoxypyrazine-d9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this deuterated internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of 2-Isobutyl-3-methoxypyrazine (IBMP), a potent aroma compound found in various foods and wines, often associated with a "bell pepper" or "earthy" aroma.[1][2][3] In analytical chemistry, particularly in quantitative mass spectrometry (MS) based methods like GC-MS or LC-MS, it serves as an excellent internal standard.[1][4] The nine deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the non-deuterated (native) IBMP by the mass spectrometer, while its chemical properties remain nearly identical.[5][6] This allows for accurate quantification by correcting for variations during sample preparation and analysis.[5][6][7]
Q2: I am observing a peak for the unlabeled 2-Isobutyl-3-methoxypyrazine in my blank samples spiked only with the d9 standard. What could be the cause?
This issue, often termed "cross-talk," can arise from two primary sources:
-
Isotopic Impurity of the Standard: The this compound standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis. Always check the certificate of analysis provided by the supplier for the isotopic purity of the standard.[7]
-
Deuterium-Hydrogen (H/D) Back-Exchange: Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent, sample matrix, or analytical system.[8][9] This "back-exchange" converts the deuterated standard back into the unlabeled analyte, leading to a false positive signal.[9]
Q3: My quantitative results for 2-Isobutyl-3-methoxypyrazine are inconsistent and inaccurate. What are the potential issues related to the d9 internal standard?
Inaccurate or inconsistent quantification when using a deuterated internal standard can be attributed to several factors:
-
Deuterium-Hydrogen (H/D) Back-Exchange: If the deuterium labels are not stable under your experimental conditions (e.g., pH, temperature, solvent), the concentration of your internal standard will change, leading to erroneous calculations.[8][10]
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography.[7][11] If this separation is significant, the analyte and the internal standard may be affected differently by matrix effects, compromising accuracy.[11][12]
-
Differential Matrix Effects: Even with co-elution, the analyte and the internal standard might experience different levels of ion suppression or enhancement in the mass spectrometer source, especially in complex matrices.[10][11]
-
Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[7][11]
Troubleshooting Guides
Issue 1: Investigating Deuterium-Hydrogen (H/D) Back-Exchange
Question: How can I determine if my this compound is undergoing H/D back-exchange during my sample preparation and analysis?
Answer: You can perform a simple experiment to assess the stability of the deuterium labels.
Experimental Protocol: Evaluation of H/D Back-Exchange [7][10]
-
Prepare two sets of samples:
-
Set A (Control): Spike the this compound internal standard into a neat solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix that is free of the native analyte (e.g., a wine base that does not contain IBMP).
-
-
Incubate: Subject both sets of samples to the same conditions as your routine analytical method, including time, temperature, and pH.
-
Sample Preparation: Process the samples using your standard extraction or sample preparation protocol.
-
Analysis: Analyze the samples using your validated LC-MS/MS or GC-MS method.
-
Data Interpretation: Monitor the signal of the non-deuterated 2-Isobutyl-3-methoxypyrazine. A significant increase in the signal for the unlabeled analyte in Set B compared to Set A indicates that H/D back-exchange is occurring in the presence of your sample matrix.
Troubleshooting Flowchart for H/D Back-Exchange
Caption: Troubleshooting workflow for identifying and mitigating H/D back-exchange.
Issue 2: Addressing Chromatographic Shifts (Isotope Effect)
Question: My this compound elutes slightly before the native analyte. How can I address this?
Answer: A minor retention time shift is a known phenomenon called the "deuterium isotope effect".[5][11] While often not problematic, a significant shift can lead to differential matrix effects.
Troubleshooting Steps:
-
Assess the Significance: Overlay the chromatograms of the analyte and the internal standard. If the peaks are still largely overlapping, the effect on quantification may be minimal.
-
Modify Chromatographic Conditions:
-
Gradient: Adjust the solvent gradient to promote better co-elution.
-
Temperature: Altering the column temperature can influence the separation.
-
Column Chemistry: Consider a column with a different stationary phase that may exhibit a reduced isotope effect.
-
-
Use a Lower Resolution Column: In some instances, a column with lower resolving power can be used to ensure the analyte and internal standard elute as a single peak.[7]
Logical Diagram for Addressing Isotope Effects
Caption: Decision-making process for managing chromatographic isotope effects.
Quantitative Data Summary
| Sample Condition | Replicate | Peak Area of Unlabeled IBMP | % Increase vs. Control (Mean) | Interpretation |
| Control (Neat Solvent) | 1 | 1,050 | \multirow{3}{}{N/A} | \multirow{3}{}{Baseline signal from isotopic impurity} |
| 2 | 1,100 | |||
| 3 | 1,075 | |||
| Matrix (pH 7.5, 4°C, 2h) | 1 | 1,520 | \multirow{3}{}{42.3%} | \multirow{3}{}{Minor H/D back-exchange} |
| 2 | 1,550 | |||
| 3 | 1,535 | |||
| Matrix (pH 9.0, 25°C, 2h) | 1 | 5,300 | \multirow{3}{}{395.3%} | \multirow{3}{}{Significant H/D back-exchange} |
| 2 | 5,450 | |||
| 3 | 5,280 |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Purity
Objective: To determine the contribution of the deuterated internal standard to the signal of the unlabeled analyte.
Methodology: [11]
-
Prepare a Blank Sample: Use a matrix sample known to be free of the native 2-Isobutyl-3-methoxypyrazine.
-
Spike with Internal Standard: Add the this compound to the blank matrix at the same concentration used in your analytical method.
-
Analyze the Sample: Run the sample on your LC-MS/MS or GC-MS system.
-
Monitor Transitions: Monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, this indicates significant contamination of the internal standard with the unlabeled analyte.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are subject to different matrix effects.
Methodology: [11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Compare Analyte and IS: Compare the matrix effect percentage for the analyte and the internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
Signaling Pathway for Matrix Effect Assessment
Caption: Workflow for the experimental evaluation of matrix effects.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. agilent.com [agilent.com]
- 3. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
Validation & Comparative
A Head-to-Head Comparison: 2-Isobutyl-3-methoxypyrazine-d9 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This is particularly true for the analysis of potent aroma compounds like 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a key component in the flavor profile of many food and beverage products. While deuterated internal standards, such as 2-isobutyl-3-methoxypyrazine-d9, have been traditionally used, there is a growing body of evidence suggesting that 13C-labeled internal standards offer superior performance in many applications.
This guide provides an objective comparison of this compound and 13C-labeled internal standards, supported by fundamental principles of analytical chemistry and experimental data from analogous compounds. We will delve into the key performance characteristics, present detailed experimental protocols for the analysis of IBMP, and provide visualizations to clarify the underlying concepts.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically labeled, allowing it to be distinguished by the mass spectrometer. This allows for accurate quantification even in the presence of matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample.
Key Performance Parameters: Deuterated vs. 13C-Labeled Standards
The primary differences between deuterated and 13C-labeled internal standards stem from the inherent properties of the isotopes themselves. Deuterium (²H) has a significantly larger relative mass difference compared to hydrogen (¹H) than carbon-13 (¹³C) has to carbon-12 (¹²C). This can lead to notable differences in their analytical behavior.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled 2-Isobutyl-3-methoxypyrazine | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2][3] | Excellent co-elution with the unlabeled analyte.[1][4] | The larger mass difference and slight changes in bond polarity between C-H and C-D bonds can lead to chromatographic separation, an issue not observed with 13C-labeling.[2][3] |
| Accuracy & Precision | Can be compromised due to incomplete correction for matrix effects if chromatographic separation occurs.[1][5] | Generally provides higher accuracy and precision due to better co-elution and more effective matrix effect compensation.[6] | If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[1][5] |
| Matrix Effect Compensation | May be less effective if the internal standard and analyte are chromatographically separated.[1][7] | Highly effective at compensating for matrix effects due to identical chromatographic behavior.[1][8] | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the same time in the ion source. |
| Isotopic Stability | Generally stable, but there is a theoretical risk of H/D exchange, particularly on activated positions, though unlikely for IBMP. | Highly stable as the 13C atoms are integral to the molecular backbone and not susceptible to exchange.[2][9] | The carbon skeleton of the molecule is chemically inert under typical analytical conditions. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthetic routes.[4][9] | The availability and cost of isotopically enriched starting materials are the primary drivers of the final product cost. |
Visualizing the Difference: Chromatographic Behavior
The co-elution of the internal standard with the analyte is paramount for accurate quantification. The following diagram illustrates the ideal co-elution of a 13C-labeled internal standard versus the potential for chromatographic shift with a deuterated standard.
Caption: Ideal co-elution of a 13C-labeled internal standard with the analyte, in contrast to the potential chromatographic shift of a deuterated standard.
Experimental Protocols for the Analysis of 2-Isobutyl-3-methoxypyrazine (IBMP)
Experimental Workflow: A Generalized Approach
The following diagram outlines a typical workflow for the quantitative analysis of IBMP using a stable isotope-labeled internal standard.
Caption: A generalized experimental workflow for the quantification of 2-isobutyl-3-methoxypyrazine using a stable isotope-labeled internal standard.
Detailed Protocol 1: Quantification of IBMP in Wine by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from established methods for the analysis of methoxypyrazines in wine.[10][11][12][13]
1. Sample Preparation:
-
To a 20 mL SPME vial, add 5 mL of wine.
-
Add a known amount of internal standard (e.g., this compound or a 13C-labeled analog) to achieve a final concentration within the calibration range.
-
Add 2 g of sodium chloride to enhance the extraction efficiency.
-
Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Use a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Expose the fiber to the headspace of the sample vial for 30-60 minutes at a controlled temperature (e.g., 40-60 °C) with agitation.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
-
Monitored Ions (for EI):
-
IBMP: m/z 166 (molecular ion), 124, 151.
-
IBMP-d9: m/z 175 (molecular ion), 130, 160.
-
13C-IBMP (example with 6 13C): m/z 172 (molecular ion), 128, 157.
-
-
4. Quantification:
-
Construct a calibration curve by analyzing standards of known IBMP concentrations with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of IBMP in the samples from the calibration curve.
Detailed Protocol 2: Quantification of IBMP in Coffee by LC-MS/MS
This protocol is based on methods for the analysis of pyrazines in coffee.[14][15]
1. Sample Preparation:
-
Weigh 1 g of ground coffee into a centrifuge tube.
-
Add a known amount of internal standard (this compound or a 13C-labeled analog).
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol/water mixture).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate IBMP from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IBMP: e.g., 167.1 -> 125.1
-
IBMP-d9: e.g., 176.1 -> 130.1
-
13C-IBMP (example with 6 13C): e.g., 173.1 -> 129.1
-
-
3. Quantification:
-
Follow the same quantification procedure as described for the GC-MS method, using the peak area ratios from the MRM chromatograms.
Conclusion and Recommendation
The selection of an internal standard is a critical factor that can significantly influence the quality of quantitative data. While deuterated internal standards like this compound are widely used and can provide acceptable results with careful method validation, the fundamental physicochemical properties of 13C-labeled internal standards make them the superior choice for high-stakes analyses.
The near-perfect co-elution of 13C-labeled standards with their native analogs ensures more robust and accurate compensation for matrix effects, leading to improved accuracy and precision, especially in complex matrices. For researchers and drug development professionals where data integrity and reliability are paramount, the additional investment in a 13C-labeled internal standard for the quantification of 2-isobutyl-3-methoxypyrazine is a scientifically sound decision that will yield more defensible and higher-quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Methods with Disparate Internal Standards
In the realm of drug development and clinical research, the integrity and consistency of bioanalytical data are paramount. Cross-validation of analytical methods is a critical step to ensure that data generated across different laboratories, using various methodologies, or over a prolonged period are comparable and reliable.[1][2] This guide provides an objective comparison of methodologies for the cross-validation of analytical methods, with a particular focus on the challenges and solutions when different internal standards are employed.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variability during sample preparation and analysis.[3][4] An ideal internal standard mimics the physicochemical properties of the analyte, ensuring consistent analyte-to-IS peak area ratios.[5] Stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard due to their similarity to the analyte.[3][5] However, the choice of the internal standard can significantly impact assay performance, necessitating thorough cross-validation when methods with different internal standards are compared.[5]
Experimental Protocol for Cross-Validation
The objective of this protocol is to compare the performance of two distinct bioanalytical methods (Method A and Method B), each utilizing a different internal standard (IS-A and IS-B), for the quantification of a specific analyte in a biological matrix.
Materials and Methods:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A typical mobile phase composition would be 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (B129727) (Mobile Phase B), with a suitable gradient to separate the analyte from endogenous interferences.[5]
-
Sample Preparation: Prepare three levels of Quality Control (QC) samples (low, medium, and high concentrations) in the relevant biological matrix.[1][6] A set of at least 30 incurred samples, if available, should also be used.[6]
-
Analysis: Analyze the QC samples and incurred samples in triplicate using both Method A (with IS-A) and Method B (with IS-B).[6]
Data Presentation and Acceptance Criteria
All quantitative data from the cross-validation study should be summarized in clearly structured tables to facilitate straightforward comparison.[1] The acceptance criteria for cross-validation are often aligned with the criteria for the initial method validation, with a focus on accuracy and precision.
| Parameter | Acceptance Criteria |
| Accuracy of QCs | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Precision of QCs | The coefficient of variation (CV) for each QC level should not exceed 15%. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the incurred samples must have a percentage difference within ±20% of their mean concentration when analyzed by both methods.[7] |
Table 1: Example Cross-Validation Data Summary
| Sample ID | Method A Concentration (ng/mL) with IS-A | Method B Concentration (ng/mL) with IS-B | % Difference |
| QC Low 1 | 4.85 | 4.95 | 2.04% |
| QC Low 2 | 5.10 | 5.05 | -0.99% |
| QC Low 3 | 4.90 | 4.80 | -2.06% |
| Mean | 4.95 | 4.93 | |
| %CV | 2.55% | 2.54% | |
| Accuracy | -1.00% | -1.33% | |
| QC Med 1 | 48.5 | 49.0 | 1.02% |
| QC Med 2 | 51.5 | 50.5 | -1.96% |
| QC Med 3 | 50.0 | 51.0 | 1.98% |
| Mean | 50.0 | 50.2 | |
| %CV | 3.00% | 2.03% | |
| Accuracy | 0.00% | 0.33% | |
| QC High 1 | 385 | 390 | 1.29% |
| QC High 2 | 410 | 405 | -1.23% |
| QC High 3 | 395 | 398 | 0.76% |
| Mean | 396.7 | 397.7 | |
| %CV | 3.15% | 2.16% | |
| Accuracy | -0.83% | -0.58% |
Workflow and Signaling Pathway Diagrams
Visual representations of the experimental workflow and the underlying principles of internal standard function are crucial for clear communication.
Conclusion
The cross-validation of analytical methods is an indispensable process for ensuring the consistency and reliability of bioanalytical data, particularly in regulated environments.[1] When methods employing different internal standards are to be compared, a rigorous cross-validation study is essential to demonstrate that the results are comparable. As illustrated, even different deuterated analogs of the same analyte can yield varied quantitative outcomes, underscoring the necessity of these validation studies.[5] By adhering to a well-defined experimental protocol and clear acceptance criteria, researchers can confidently establish the interchangeability of analytical methods, thereby ensuring the integrity of their data in drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. e-b-f.eu [e-b-f.eu]
Navigating Internal Standard Validation: A Comparative Guide to FDA and EMA Guidelines
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission. A critical component of this validation is the proper use and assessment of internal standards. This guide provides a comprehensive comparison of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for internal standard validation, with a focus on the harmonized principles under the International Council for Harmonisation (ICH) M10 guideline.
Historically, subtle differences between FDA and EMA bioanalytical method validation guidelines required careful navigation. However, with the adoption of the ICH M10 guideline, a significant move towards global harmonization has been achieved. Both the FDA and EMA now reference ICH M10 as the primary guidance for bioanalytical method validation, streamlining the process for international drug submissions.[1][2]
This guide will delve into the core principles of internal standard selection and validation as outlined in the harmonized ICH M10 guideline, while also highlighting specific areas where the FDA provides additional detailed recommendations, particularly concerning the evaluation of internal standard response variability.
Core Principles of Internal Standard Selection and Use (ICH M10)
The primary role of an internal standard (IS) is to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method. The ICH M10 guideline, adopted by both the FDA and EMA, outlines several key principles for the selection and use of internal standards.
A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples, unless its absence can be scientifically justified.[1] The ideal choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical, allowing it to effectively track the analyte through extraction, chromatography, and ionization.[3] When a SIL-IS is not available, a structural analog may be used, but its selection requires careful justification to demonstrate its suitability.
The concentration of the internal standard should be consistent across all samples and optimized to provide an adequate detector response without interfering with the analyte of interest.
Quantitative Acceptance Criteria for Internal Standard Validation
The following table summarizes the key quantitative acceptance criteria for internal standard-related validation parameters as per the harmonized ICH M10 guideline.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of at least six individual lots of blank matrix. | Response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample. |
| Matrix Effect | Analysis of matrix factor from at least six different lots of biological matrix. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%. |
| Accuracy and Precision | Analysis of at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in at least three separate runs. | For LLOQ: Mean accuracy within ±20% of nominal value; Precision (CV) ≤ 20%. For other QCs: Mean accuracy within ±15% of nominal value; Precision (CV) ≤ 15%.[4] |
| Stability | Evaluation of analyte and internal standard stability under various storage and handling conditions (freeze-thaw, short-term/bench-top, long-term). | The mean concentration of stability samples should be within ±15% of the nominal concentration.[5] |
FDA-Specific Focus: Internal Standard Response Variability
While the ICH M10 guideline provides the foundational framework, the FDA has issued a separate guidance document offering more detailed recommendations on evaluating internal standard response variability.[1][2][6] This guidance emphasizes the importance of monitoring IS response across all samples within an analytical run.
The FDA suggests that IS response variability is generally not a concern if the range of responses in study samples is similar to that observed in the calibration standards and QCs.[1] However, if the IS response in study samples is significantly different (either consistently higher, lower, or more variable) than in the standards and QCs, it may indicate issues such as matrix effects, inconsistent extraction, or instrument problems, warranting further investigation.[1][7] The guidance provides visual examples of acceptable and potentially problematic IS response patterns.[1]
While no strict numerical acceptance criteria for IS response variability are mandated, a common industry practice is to investigate any study sample with an IS response outside of 50-150% of the mean IS response of the calibration standards and QCs in the run.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an internal standard. Below are protocols for key experiments.
Internal Standard Suitability and Interference Check
Objective: To confirm that the internal standard does not interfere with the analyte and is free from interference from the biological matrix.
Protocol:
-
Obtain at least six individual lots of the blank biological matrix.
-
Prepare the following samples for each lot:
-
Blank sample (matrix only).
-
Zero sample (matrix spiked with the internal standard at the working concentration).
-
LLOQ sample (matrix spiked with the analyte at the LLOQ concentration and the internal standard at the working concentration).
-
-
Process and analyze the samples using the bioanalytical method.
-
Evaluate the chromatograms for interfering peaks at the retention times of the analyte and the internal standard.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Post-extraction spike): Extract blank matrix from each lot and then spike the analyte and internal standard into the post-extraction supernatant.
-
Set B (Neat solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as Set A.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in Set A) / (Peak response in Set B).
-
Calculate the internal standard-normalized matrix factor.
-
Determine the coefficient of variation (CV) of the IS-normalized matrix factor across the different lots.
Internal Standard Stability
Objective: To demonstrate the stability of the internal standard in stock and working solutions under intended storage conditions.
Protocol:
-
Prepare stock and working solutions of the internal standard.
-
Store the solutions under the conditions to be evaluated (e.g., room temperature, refrigerated, frozen).
-
At specified time points, use the stored solutions to prepare and analyze a set of QC samples.
-
Compare the results to those obtained using freshly prepared internal standard solutions.
Visualization of Workflows
The following diagrams illustrate the key decision-making processes in internal standard selection and validation.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: High-level workflow for internal standard validation experiments.
References
Deuterated Standards: A Comparative Guide to Quantitative Accuracy
In the precise world of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard can be the linchpin of accurate and reliable results. Among the options, deuterated standards—molecules where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612)—have become a widely adopted tool. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to help researchers make informed decisions for their analytical needs.
The Gold Standard for a Reason
Deuterated internal standards are favored in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.[2][3][4] By adding a known quantity of the deuterated standard to samples, calibrators, and quality controls, analysts can correct for analyte loss during extraction and normalize for signal fluctuations caused by matrix effects.[3][4][5]
Performance Comparison: Deuterated vs. Other Internal Standards
The primary alternatives to deuterated standards are other stable isotope-labeled (SIL) standards, such as those incorporating Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and structural analogs. While deuterated standards offer significant advantages, it's crucial to understand their performance in context.
| Feature | Deuterated Standard (²H) | ¹³C-Labeled Standard | Structural Analog |
| Chromatographic Co-elution | Generally co-elutes, but a slight retention time shift (isotope effect) can occur, with the deuterated compound often eluting earlier in reversed-phase LC.[3][6][7] | Excellent co-elution with the analyte.[8][9] | Retention time will differ from the analyte. |
| Matrix Effect Compensation | Highly effective, but differential matrix effects can arise if there is a significant chromatographic shift.[5][7][10] | Considered superior as it is less prone to chromatographic separation from the analyte, leading to more effective compensation.[9] | Less effective as it may not experience the same degree of ion suppression or enhancement as the analyte. |
| Isotopic Stability | Generally stable, but can be prone to back-exchange with hydrogen if the deuterium is on an exchangeable site (e.g., -OH, -NH).[8][11] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[8] | Not applicable. |
| Cost | Generally less expensive and more widely available than ¹³C-labeled standards.[8][12] | Typically more expensive due to more complex synthesis.[8][13] | Can be a cost-effective option if a suitable analog is readily available. |
| Accuracy & Precision | Provides high accuracy and precision, often with percent relative standard deviation (%RSD) values well under 20%.[14] | Often considered the "gold standard" for the highest accuracy and precision.[15] | Can lead to greater variability and potential bias in results.[16] |
Experimental Data: A Closer Look
Studies comparing internal standards consistently demonstrate the superiority of stable isotope-labeled options over structural analogs. For instance, in the analysis of pesticides and mycotoxins in complex cannabis matrices, the use of deuterated analogs as internal standards resulted in accuracy percentages falling within 25% and RSD values below 20%, a significant improvement over methods without them where accuracy values could differ by more than 60%.[14]
However, the subtle differences between deuterated and ¹³C-labeled standards are also noteworthy. Research on the analysis of amphetamines showed that while both types of SIL-IS performed well, ¹³C-labeled standards exhibited perfect co-elution with the analyte under various chromatographic conditions.[9][15] In contrast, the chromatographic resolution between amphetamine and its deuterated analogs increased with the number of deuterium substitutions.[15] This separation can be a critical factor, as even a slight shift in retention time can lead to the analyte and internal standard eluting into regions of differing ion suppression, potentially compromising quantitative accuracy.[7][11]
Experimental Workflow and Protocols
A typical workflow for a quantitative bioanalytical assay using a deuterated internal standard involves several key steps.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Generic Protocol for Protein Precipitation Extraction:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, urine, etc.), calibration standards, and quality control samples into microcentrifuge tubes.[3]
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube.[3][14]
-
Protein Precipitation: Add an organic solvent, such as acetonitrile (B52724) (typically 3-4 times the sample volume), to precipitate proteins.[3]
-
Vortexing: Vortex the samples for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject a defined volume of the supernatant into the LC-MS/MS system.
Conclusion: Making the Right Choice
For the majority of quantitative bioanalytical applications, deuterated internal standards provide a robust and reliable means of achieving high accuracy and precision. They are a cost-effective solution that significantly improves data quality by correcting for analytical variability.
However, for assays that are particularly sensitive to matrix effects or for molecules where deuteration leads to a significant and problematic chromatographic shift, the use of a ¹³C-labeled internal standard may be a superior, albeit more expensive, choice.[15] Ultimately, the selection of an internal standard should be based on a thorough method development and validation process that assesses its performance in the specific context of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
- 15. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
The Gold Standard for Accuracy: A Comparative Guide to Internal Standards in 2-Isobutyl-3-methoxypyrazine Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-Isobutyl-3-methoxypyrazine (IBMP), a potent aroma compound, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 2-Isobutyl-3-methoxypyrazine-d9 with other potential internal standards, supported by experimental data and detailed methodologies.
This compound, a deuterated analog of the target analyte, has established itself as the "gold standard" internal standard in analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS). Its near-identical chemical and physical properties to the native IBMP ensure it effectively compensates for variations throughout the analytical process, from sample preparation to instrument response.
Performance Comparison: The Unparalleled Advantage of Isotopic Labeling
The superiority of this compound lies in its ability to mimic the behavior of the analyte of interest with exceptional fidelity. In contrast, other potential internal standards, such as structural analogs or compounds with similar physicochemical properties, often fall short in providing the same level of accuracy and precision.
| Internal Standard Type | Analyte(s) | Linearity (R²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Potential Disadvantages |
| This compound | 2-Isobutyl-3-methoxypyrazine (IBMP) | >0.99 | 91-112%[1] | 1-2 ng/L (in wine)[2] | 2 ng/L (in model juice)[1] | Near-identical chemical and physical properties to the analyte, co-elution, similar ionization efficiency, corrects for matrix effects. | Higher cost compared to non-labeled compounds. |
| Structural Analog (e.g., other pyrazines) | IBMP and other pyrazines | Typically >0.99 | Variable, matrix-dependent | Generally higher than with deuterated standards | Generally higher than with deuterated standards | Lower cost, commercially available. | Differences in extraction efficiency, chromatographic retention, and ionization response compared to the analyte can lead to inaccurate quantification. |
| Compound with Similar Properties | Volatile and semi-volatile compounds | Typically >0.99 | Highly variable and matrix-dependent | Dependent on analyte and matrix | Dependent on analyte and matrix | Can be used for a broader range of analytes in a single run. | Significant differences in chemical and physical properties can lead to poor correction for analyte losses and matrix effects. |
Experimental Protocols: A Closer Look at Methodology
The following is a typical experimental protocol for a linearity and recovery study of 2-Isobutyl-3-methoxypyrazine in a wine matrix using this compound as an internal standard.
Objective
To assess the linearity of the analytical method over a defined concentration range and to determine the recovery of the analyte from the sample matrix.
Materials
-
2-Isobutyl-3-methoxypyrazine (IBMP) standard
-
This compound (internal standard)
-
Model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid)
-
Wine samples
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of IBMP and a separate stock solution of this compound. From the IBMP stock solution, prepare a series of calibration standards in the model wine solution at different concentrations.
-
Spiking of Samples: Spike the wine samples with known concentrations of the IBMP standard for recovery studies. Add a constant, known amount of the this compound internal standard to all calibration standards, spiked samples, and blank samples.
-
Sample Extraction (HS-SPME): Place an aliquot of each sample into a headspace vial. Heat and agitate the vial to allow the volatile compounds to partition into the headspace. Expose the SPME fiber to the headspace for a defined period to extract the analytes.
-
GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the hot injection port of the GC. Separate the compounds on a suitable capillary column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode.
-
Data Analysis:
-
Linearity: Construct a calibration curve by plotting the ratio of the peak area of IBMP to the peak area of this compound against the concentration of the IBMP standards. Calculate the coefficient of determination (R²).
-
Recovery: Calculate the percentage recovery by comparing the concentration of IBMP determined in the spiked samples to the known amount that was added.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a typical linearity and recovery study.
Caption: Workflow of a linearity and recovery study.
Caption: Logic for selecting an internal standard.
References
Inter-laboratory Comparison of 2-Isobutyl-3-methoxypyrazine (IBMP) Analysis: A Guide for Researchers
A detailed guide comparing analytical methodologies for the quantification of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a key aroma compound, in various matrices. This publication provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and protocols from different laboratories.
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring aromatic compound responsible for the characteristic "bell pepper" or "herbaceous" aroma in many plants, most notably in grapes and wines of the Sauvignon blanc and Cabernet Sauvignon varieties.[1][2] Its extremely low odor threshold, in the range of a few nanograms per liter (ng/L), means that even trace amounts can significantly impact the sensory profile of food and beverages.[3][4] Consequently, accurate and sensitive quantification of IBMP is crucial for quality control in the food and beverage industry and for research in oenology and plant science.
This guide summarizes and compares the performance of various analytical methods for IBMP determination, drawing upon data from several independent studies. The methodologies predominantly involve gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS), often coupled with sensitive extraction and concentration techniques such as solid-phase microextraction (SPME) and solid-phase extraction (SPE).
Quantitative Data Summary
The following table presents a compilation of quantitative performance data for different IBMP analysis methods as reported in various studies. This allows for a direct comparison of key analytical figures of merit, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HS-SPME-GC-MS | Model Wine | - | - | - | - | [5] |
| HS-SPME-GC-MS | Sauvignon Blanc Wine | - | 1 ng/L | - | - | [6] |
| HS-SPME-MDGC-MS | Model Wine & Wine | pg/L level | - | - | - | [1] |
| SPE-GC-MS (ID-MS) | Red Wine & Grapes | - | - | - | - | [7] |
| Distillation/Headspace-Ion Exchange-GC-MS (ID-MS) | Sauvignon Blanc Wine | < Olfactory Threshold | 35 ± 2 ng/L (determined concentration) | 5-10 | - | [8] |
| MonoTrap®-GC-MS/MS (PCI) | Sauvignon Blanc & Cabernet Sauvignon Wine | - | - | - | 3 | [3] |
| Mixed-Mode Cation Exchange SPE-GC-MS | Grape Juice | ~20 ng/L | - | - | - | [9] |
| MS/MS (QQQ) | Grape Berries | - | - | - | - | [10] |
| MS/MS (QQQ) | Wine | - | - | - | - | [11] |
Note: "-" indicates that the data was not specified in the referenced literature. ID-MS: Isotope Dilution Mass Spectrometry HS-SPME: Headspace Solid-Phase Microextraction MDGC-MS: Multidimensional Gas Chromatography-Mass Spectrometry PCI: Positive Chemical Ionization
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols employed in the cited studies.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS
-
Sample Preparation: A wine sample is placed in a sealed vial. For calibration, standard solutions of IBMP are added to a model wine solution.
-
Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample, typically with heating and agitation, to adsorb volatile compounds including IBMP.
-
Analysis: The fiber is then thermally desorbed in the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The MS is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]
Method 2: Solid-Phase Extraction (SPE) followed by GC-MS
-
Sample Preparation: The wine or grape juice sample is passed through an SPE cartridge (e.g., C18 or a mixed-mode cation exchange resin).[9][13]
-
Extraction: The stationary phase of the cartridge retains IBMP and other analytes. Interfering compounds are washed away with a solvent. The retained analytes are then eluted with a suitable solvent.
-
Analysis: The eluate is concentrated and injected into a GC-MS for separation and quantification. Isotope-labeled internal standards, such as d3-IBMP, are often used for accurate quantification via isotope dilution analysis.[7]
Method 3: MonoTrap® Extraction followed by GC-MS/MS
-
Sample Preparation: Wine samples are spiked with a standard IBMP solution at different concentrations.
-
Extraction: The samples are heated, and the gaseous phase IBMP is collected using a MonoTrap® silica (B1680970) monolithic absorbent.[3]
-
Analysis: The trapped analytes are thermally desorbed and analyzed by a triple quadrupole GC-MS/MS system, often using positive chemical ionization (PCI) and multiple reaction monitoring (MRM) for high selectivity and sensitivity.[3]
Experimental Workflow and Signaling Pathways
To visualize the typical process of IBMP analysis, the following diagrams illustrate a generalized experimental workflow and a conceptual representation of the analytical signaling pathway.
Caption: A generalized experimental workflow for the analysis of 2-isobutyl-3-methoxypyrazine.
Caption: A conceptual diagram of the analytical signaling pathway in GC-MS/MS for IBMP detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. tdx.cat [tdx.cat]
- 5. researchgate.net [researchgate.net]
- 6. 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area | OENO One [oeno-one.eu]
- 7. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. Behavior of 3-isobutyl-2-hydroxypyrazine (IBHP), a key intermediate in 3-isobutyl-2-methoxypyrazine (IBMP) metabolism, in ripening wine grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ETS Labs [etslabs.com]
- 11. ETS Labs [etslabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Data Presentation: Performance Comparison of Analytical Methods for IBMP
A Comparative Guide to the Analysis of 2-Isobutyl-3-methoxypyrazine (B1223183): Accuracy and Precision of the Stable Isotope Dilution Method Using 2-Isobutyl-3-methoxypyrazine-d9
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of potent aroma compounds like 2-Isobutyl-3-methoxypyrazine (IBMP) is critical. This guide provides an objective comparison of the stable isotope dilution assay (SIDA) utilizing this compound (or other deuterated analogs like d3) with alternative analytical methods. The comparison is supported by experimental data on accuracy, precision, and sensitivity.
The following table summarizes the quantitative performance of the stable isotope dilution analysis (SIDA) using deuterated IBMP as an internal standard, compared to methods employing a non-isotope internal standard or a different detector.
| Parameter | Stable Isotope Dilution Assay (SIDA) with GC-MS | Alternative Method: GC with Nitrogen-Phosphorus Detector (NPD) |
| Internal Standard | This compound (or d3) | Non-isotope pyrazine (B50134) derivatives (e.g., 2-methyl-3-n-propylpyrazine) |
| Accuracy (Recovery) | 99-102% in spiked wine samples[1] | 71-87% in spiked wine samples[2] |
| Precision (RSD) | <5% at 15 and 30 ng/L; 5.6-7% at 5 ng/L[1] | <21%[2] |
| Linearity (R²) | >0.99[3] | Not explicitly stated in the provided results. |
| Limit of Detection (LOD) | <0.5 ng/L in juice; 1-2 ng/L in wine[1] | 0.5 ng/L[4] |
| Limit of Quantitation (LOQ) | As low as 2 ng/L in wine with advanced MS techniques[5] | Not explicitly stated in the provided results. |
Experimental Protocols
Key Experiment 1: Quantification of IBMP using Stable Isotope Dilution Assay (SIDA) with GC-MS
This method is a highly accurate and precise technique for the quantification of 2-isobutyl-3-methoxypyrazine in complex matrices such as wine.
Methodology:
-
Sample Preparation:
-
A known volume of the wine sample (e.g., 4 mL) is mixed with water (e.g., 6 mL) in a headspace vial.
-
A precise amount of a deuterated internal standard, such as 2-isobutyl-3-methoxy-d3-pyrazine (B1147732) (d3-IBMP), is added to the sample.
-
Sodium chloride (e.g., 3 g) is added to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
The pH of the sample is adjusted to approximately 6 for optimal results.[1]
-
-
Extraction (Headspace Solid-Phase Microextraction - HS-SPME):
-
A divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the sample vial.[1]
-
The sample is agitated at a constant temperature (e.g., room temperature) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.[5]
-
-
Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.
-
The analytes are separated on a capillary column (e.g., HP-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of both the native IBMP and the deuterated internal standard.[3]
-
Key Experiment 2: Quantification of IBMP using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD)
This method provides an alternative for the selective detection of nitrogen-containing compounds like pyrazines and can be a cost-effective option compared to GC-MS.
Methodology:
-
Sample Preparation and Extraction:
-
Sample preparation and extraction can be performed similarly to the SIDA method, often involving liquid-liquid extraction or solid-phase extraction to concentrate the analytes. A non-isotope internal standard, such as another alkylpyrazine, may be added at the beginning of the sample preparation.[6]
-
For instance, a clean-up of the sample by distillation after acidification can be employed to remove ethanol (B145695) and other interferences before HS-SPME.[7]
-
-
Analysis (Gas Chromatography with Nitrogen-Phosphorus Detector - GC-NPD):
-
The extracted sample is injected into the gas chromatograph for separation.
-
The NPD is used for detection, which shows high selectivity for nitrogen-containing compounds.[6]
-
Quantification is performed by comparing the peak area of the analyte to that of the non-isotope internal standard.
-
Mandatory Visualization
References
- 1. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of 2-Isobutyl-3-methoxypyrazine-d9 in Quantitative Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the meticulous control of variability. For researchers quantifying 2-Isobutyl-3-methoxypyrazine (IBMP), a potent aroma compound critical in the food, beverage, and fragrance industries, the choice of an internal standard is a pivotal decision. This guide provides a comprehensive justification for the selection of 2-Isobutyl-3-methoxypyrazine-d9, a deuterated stable isotope-labeled internal standard (SIL-IS), over other potential standards, supported by established analytical principles and experimental data.
The primary role of an internal standard is to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. For this reason, this compound is considered the "gold standard" for the quantitative analysis of IBMP.[1] Its near-identical structure ensures it behaves similarly during extraction and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer.
Superior Performance by Design: A Comparative Analysis
The superiority of a deuterated internal standard like this compound over other alternatives, such as a structural analog (a molecule with a similar but not identical structure), is evident across key analytical performance metrics. Stable isotope dilution assays, which employ SIL-IS, are widely recognized for their high precision and accuracy.[2][3][4]
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | Justification |
| Recovery (%) | 99-102%[3][4] | Variable, often lower and less consistent | The near-identical chemical properties of the deuterated standard ensure it is lost or concentrated to the same extent as the analyte during sample preparation, leading to highly accurate recovery calculations. A structural analog may have different solubility, volatility, or matrix interactions, leading to inconsistent recovery. |
| Precision (%RSD) | <5% at 15 and 30 ng/L; 5.6-7% at 5 ng/L[3][4] | Typically >15% | Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects and instrument fluctuations, leading to a highly consistent analyte/IS ratio and excellent precision. A structural analog will have a different retention time and may be affected differently by matrix components, increasing variability. |
| Linearity (R²) | ≥0.99[5] | Often lower, may require non-linear calibration | The consistent response ratio of the analyte and deuterated standard across a range of concentrations typically results in a highly linear calibration curve, simplifying data analysis and improving accuracy. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | As a SIL-IS, this compound co-elutes with the analyte, effectively canceling out signal suppression or enhancement caused by the sample matrix.[5] A structural analog with a different retention time will not experience the same matrix effects, leading to inaccurate quantification. |
The Rationale for Deuterated Standards
The fundamental advantage of using this compound lies in its isotopic labeling. The substitution of nine hydrogen atoms with deuterium (B1214612) increases the mass of the molecule, allowing it to be distinguished from the native IBMP by a mass spectrometer. However, this substitution has a negligible effect on the physicochemical properties of the molecule.
Caption: Logical relationship justifying the use of a deuterated internal standard.
Experimental Protocol: Quantitative Analysis of IBMP in Wine
This protocol outlines a typical method for the quantification of 2-Isobutyl-3-methoxypyrazine in a wine matrix using this compound as an internal standard, employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
To a 20 mL headspace vial, add 5 mL of wine.
-
Add a known concentration of this compound internal standard solution.
-
Add 2.5 g of NaCl to increase the volatility of the analytes.
-
Seal the vial immediately with a PTFE-faced silicone septum.
2. HS-SPME Extraction
-
Incubate the vial at 40°C for 15 minutes with agitation to allow for equilibration of the headspace.
-
Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with continued agitation to adsorb the volatile compounds.
3. GC-MS Analysis
-
Injection: Transfer the SPME fiber to the GC inlet and desorb the analytes at 250°C for 5 minutes in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
IBMP (Analyte): m/z 124, 151, 166
-
IBMP-d9 (Internal Standard): m/z 133, 160, 175
-
-
4. Data Analysis
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of IBMP in the sample using a calibration curve prepared with known concentrations of IBMP and a constant concentration of the internal standard.
Caption: Experimental workflow for IBMP analysis using a deuterated internal standard.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of 2-Isobutyl-3-methoxypyrazine, the use of its deuterated analog, this compound, is unequivocally justified. Its ability to mimic the analyte's behavior throughout the analytical process while being distinguishable by mass spectrometry makes it the superior choice for mitigating matrix effects and correcting for experimental variability. The adoption of stable isotope dilution assays with this compound ensures data of the highest quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Proper Disposal of 2-Isobutyl-3-methoxypyrazine-d9: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of 2-Isobutyl-3-methoxypyrazine-d9, a deuterated aroma compound used in research and development.
For the safe disposal of this compound, it is crucial to adhere to local, regional, and national regulations. This chemical is classified as a combustible liquid and may cause respiratory, skin, and serious eye irritation.[1][2] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[3] Therefore, it must not be disposed of down the drain or in regular waste streams.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2][4]
Step-by-Step Disposal Protocol
-
Containerization:
-
Place waste this compound into a designated, properly labeled, and sealed waste container.[4]
-
The container should be made of a material compatible with the chemical and be kept closed when not in use.
-
Ensure the container is labeled with the full chemical name ("this compound") and appropriate hazard symbols.
-
-
Waste Collection:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from heat, sparks, open flames, and other ignition sources.[1]
-
Do not mix with incompatible waste materials. While specific incompatibilities for the deuterated form are not listed, the non-deuterated form is incompatible with strong oxidizing agents and strong acids.[2]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for 2-Isobutyl-3-methoxypyrazine. Although an SDS for the d9 variant may not be available, the SDS for the parent compound is sufficient as their chemical properties are nearly identical.
-
Hazard and Safety Information
The following table summarizes the key hazard and safety information for 2-Isobutyl-3-methoxypyrazine, which should be considered equivalent for its deuterated form.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Combustible Liquid | No Pictogram | Warning | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use CO2, powder or water spray to extinguish. P403: Store in a well-ventilated place. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from Safety Data Sheets for 2-Isobutyl-3-methoxypyrazine.[1][2][3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Isobutyl-3-methoxypyrazine-d9
This guide provides critical safety and logistical information for the handling and disposal of 2-Isobutyl-3-methoxypyrazine-d9. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of research activities. Given that the deuterated form (-d9) is chemically analogous to its non-deuterated counterpart, the safety protocols for 2-Isobutyl-3-methoxypyrazine are directly applicable.
Hazard Identification and Personal Protective Equipment (PPE)
2-Isobutyl-3-methoxypyrazine is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] It is also a combustible liquid.[4] Adherence to proper PPE protocols is the primary defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield. | Protects against splashes and fumes that can cause serious eye damage.[1][5] |
| Hand | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can lead to irritation.[5][6][7] Gloves should be regularly inspected for any signs of degradation. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of inadequate ventilation.[2][5][7] | Protects the respiratory tract from irritating vapors.[1][3][5][8] |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure from accidental spills.[5] |
Step-by-Step Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Preparation:
-
Dispensing:
-
To prevent the generation of vapors, handle the compound with care.
-
Use a clean, dry spatula or other appropriate utensil to transfer the chemical.
-
After dispensing, securely reseal the container immediately.[5]
-
-
During Use:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local government regulations.[4][9]
-
Segregation and Collection:
-
Container Labeling and Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.[5] High-temperature incineration is a recommended method for similar compounds.[6]
-
For empty containers, triple rinse with a suitable solvent, and collect the rinsate as hazardous waste.[6]
-
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing has stopped.[3][5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3][8]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
-
Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1][5]
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Isobutyl-3-methoxypyrazine = 99 , FG 24683-00-9 [sigmaaldrich.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synerzine.com [synerzine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
